molecular formula C15H23N3O3S B15556214 Mecillinam-d12

Mecillinam-d12

货号: B15556214
分子量: 337.5 g/mol
InChI 键: BWWVAEOLVKTZFQ-XILZLENISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mecillinam-d12 is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 337.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H23N3O3S

分子量

337.5 g/mol

IUPAC 名称

(2S,5R,6R)-6-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioazepan-1-yl)methylideneamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1/i3D2,4D2,5D2,6D2,7D2,8D2

InChI 键

BWWVAEOLVKTZFQ-XILZLENISA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Application of Mecillinam-d12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam (B1665348). It covers its chemical structure, physicochemical properties, and its primary application as an internal standard in analytical research. Furthermore, this guide outlines the mechanism of action of the parent compound, Mecillinam, and presents typical experimental workflows where this compound is utilized.

Chemical Identity and Structure

This compound is the deuterium-labeled form of Mecillinam (also known as Amdinocillin), a β-lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] The deuterium (B1214612) labels are strategically placed on the azepane ring, resulting in a higher molecular weight that allows it to be distinguished from the unlabeled parent drug in mass spectrometry-based assays.

The IUPAC name for this compound is (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₁D₁₂N₃O₃S[2][3][4]
Molecular Weight 337.50 g/mol [2][3][4]
Parent Drug Mecillinam[2]
Appearance Pale Yellow Solid[3]
Primary Application Internal standard for analytical and pharmacokinetic research[2]

Application in Analytical Sciences

This compound serves a critical role as an internal standard for the precise quantification of Mecillinam in biological matrices such as plasma and urine.[2] The incorporation of stable heavy isotopes, like deuterium, into drug molecules is a common practice in drug development.[1] Because this compound is chemically identical to Mecillinam, it exhibits similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be separately detected by a mass spectrometer. This co-analysis improves the accuracy and reliability of quantitative methods like liquid chromatography-mass spectrometry (LC-MS).[2]

Below is a generalized workflow for the use of this compound as an internal standard in a bioanalytical assay.

G sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with known concentration of this compound (Internal Standard) sample->is_spike Step 1 extraction Sample Preparation (e.g., Protein Precipitation, SPE) is_spike->extraction Step 2 lcms LC-MS/MS Analysis extraction->lcms Step 3 quant Quantification (Ratio of Mecillinam to this compound) lcms->quant Step 4 result Determine concentration of Mecillinam in original sample quant->result Step 5

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Mechanism of Action of Mecillinam

Mecillinam is an extended-spectrum penicillin antibiotic that exhibits a unique mechanism of action, primarily targeting Gram-negative bacteria.[5][6][7] Unlike many other penicillins that bind to penicillin-binding proteins (PBPs) 1 and 3, Mecillinam specifically binds to and inactivates PBP2, an enzyme located on the inner membrane of the bacterial cell wall.[6][7]

PBP2 is a crucial transpeptidase involved in the synthesis of peptidoglycan, a polymer essential for maintaining the structural integrity of the bacterial cell wall. By inhibiting PBP2, Mecillinam disrupts the cross-linking of peptidoglycan chains.[7][8] This interference with cell wall synthesis leads to the formation of characteristic large, spherical cells and eventual cell lysis due to osmotic instability.[7] This targeted action makes it highly effective against many members of the Enterobacteriaceae family.[5]

G cluster_cell Gram-Negative Bacterium mecillinam Mecillinam pbp2 Penicillin-Binding Protein 2 (PBP2) mecillinam->pbp2 Binds to & Inhibits peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp2->peptidoglycan Inhibition wall Cell Wall Integrity peptidoglycan->wall Maintains lysis Cell Lysis wall->lysis Loss of integrity leads to

Caption: Mechanism of action of Mecillinam via inhibition of PBP2.

Experimental Protocols & Data

While specific synthesis protocols for this compound are proprietary, the synthesis of the parent compound, Mecillinam, has been described. One method involves using an acetal (B89532) as a starting raw material with 6-aminopenicillanic acid (6-APA), catalyzed by an organic base in an alcohol solvent.[9] The final product can be crystallized by adjusting the pH with an organic acid, achieving high purity without the need for recrystallization.[9]

For analytical characterization, High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and identifying related substances in Mecillinam.[7]

Pharmacokinetic Data of Mecillinam

Pharmacokinetic studies are essential in drug development. Although data for this compound is not publicly available as it is a research tool, studies on Mecillinam in healthy subjects provide valuable quantitative data.

Table 2: Pharmacokinetic Parameters of Mecillinam in Healthy Volunteers (10 mg/kg IV Infusion)

ParameterMean Value (± SD)Unit
Terminal Plasma Half-Life 51.1 ± 8.6min
Volume of Distribution (steady-state) 0.23 ± 0.04L/kg
Plasma Clearance 3.5 ± 0.4ml/min per kg
Renal Clearance 2.5 ± 0.4ml/min per kg
Unchanged Drug Excreted in Urine (24h) 71 ± 6%

Source: Data from a study on 12 healthy volunteers.[10]

This data shows that Mecillinam has a short half-life and is primarily cleared by the kidneys, with a high percentage of the dose excreted unchanged in the urine.[10] This profile supports its clinical use for urinary tract infections.[7][10]

References

The Core Mechanism of Mecillinam-d12: A Technical Guide to its Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the mechanism of action of Mecillinam-d12, a deuterated form of the amidinopenicillin antibiotic, Mecillinam (B1665348). Given that the substitution of hydrogen with deuterium (B1214612) does not alter the biological mechanism, this guide will refer to the extensive research conducted on Mecillinam. Mecillinam exhibits a unique and highly specific mode of action, setting it apart from many other β-lactam antibiotics. This document outlines its molecular target, the biochemical consequences of its inhibitory action, and the experimental methodologies used to elucidate these processes.

This compound, like its non-deuterated counterpart, serves as a powerful tool in microbiological research and holds clinical significance, particularly in the treatment of infections caused by Gram-negative bacteria. Its primary mechanism revolves around the specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery.[1][2][3] This targeted inhibition disrupts the normal elongation process of the bacterial cell wall, leading to characteristic morphological changes and eventual cell death.[4][5]

The Molecular Target: Penicillin-Binding Protein 2 (PBP2)

The bactericidal activity of Mecillinam is initiated by its highly selective and potent inhibition of Penicillin-Binding Protein 2 (PBP2).[1][3] PBP2 is a transpeptidase essential for the elongation of the peptidoglycan sacculus, which provides structural integrity to the bacterial cell.[1][6] Unlike many other β-lactam antibiotics that have broader affinities for multiple PBPs, Mecillinam's specificity for PBP2 is a key feature of its mechanism.[4][7]

Covalent Binding and Enzyme Inhibition

As a β-lactam antibiotic, Mecillinam mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to enter the active site of PBP2, where a nucleophilic serine residue attacks the carbonyl carbon of the β-lactam ring.[1] This process results in the formation of a stable, covalent acyl-enzyme intermediate, effectively sequestering and inactivating the PBP2 enzyme.[1] The kinetics of this interaction, which can be described by the second-order rate constant k_inact/K_i, underscores the efficiency of this covalent inhibition.[8] While specific kinetic constants for Mecillinam are not as widely published as for other β-lactams, the principle of time-dependent, covalent inhibition is a hallmark of this class of antibiotics.[8]

Disruption of Peptidoglycan Synthesis and Cellular Morphology

The inactivation of PBP2 by Mecillinam has profound consequences for the bacterial cell, leading to a cascade of events culminating in cell lysis.

Inhibition of Cell Elongation

PBP2 is a key component of the elongasome, the protein complex responsible for synthesizing the peptidoglycan that allows for the longitudinal growth of rod-shaped bacteria.[1] By inhibiting PBP2, Mecillinam specifically blocks this elongation process.

Formation of Spheroplasts

With the elongation machinery disabled, the cell's division machinery, which involves other PBPs, may continue to function to some extent. This imbalance in cell wall synthesis processes leads to the formation of osmotically stable, spherical cells, often referred to as spheroplasts.[1][4][5] This distinct morphological change is a characteristic effect of Mecillinam action.

Impact on Peptidoglycan Cross-linking

Interestingly, studies analyzing the residual peptidoglycan synthesized in the presence of Mecillinam have shown an increase in pentapeptides and a significant increase in the degree of cross-linking in Salmonella typhimurium.[9] This suggests a complex cellular response to the specific inhibition of PBP2, potentially involving the compensatory activity of other transpeptidases.

The signaling pathway from Mecillinam's entry into the periplasm to the ultimate cell lysis is depicted in the following diagram:

Mecillinam_Mechanism cluster_periplasm Periplasm cluster_cell_wall Cell Wall Synthesis cluster_morphology Cellular Morphology Mecillinam Mecillinam PBP2 PBP2 (Transpeptidase) Mecillinam->PBP2 Binds to active site AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) PBP2->AcylEnzyme Forms covalent bond Inhibition Inhibition of Elongation AcylEnzyme->Inhibition Inactivates PBP2 Elongation Cell Wall Elongation Spheroplast Spheroplast Formation Inhibition->Spheroplast Disrupts synthesis Lysis Cell Lysis Spheroplast->Lysis Leads to

Mechanism of Mecillinam action on bacterial cell wall synthesis.

Quantitative Data

The potency of Mecillinam and its specificity for PBP2 have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: PBP2 Binding Affinity (IC50) of Mecillinam and Other β-Lactam Antibiotics
AntibioticOrganismPBP2 IC50 (mg/L)Other Targeted PBPs (IC50 mg/L)
Mecillinam K. pneumoniae<0.0075-
Mecillinam E. coliSelective for PBP2-
AztreonamK. pneumoniae>256PBP3 (0.06-0.12)
CeftazidimeK. pneumoniae>256PBP3 (0.06-0.25), PBP1a/b (4)
ImipenemK. pneumoniae<0.0075PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075)
MeropenemK. pneumoniae<0.0075PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075)
Data sourced from BenchChem Validation of Pivmecillinam's PBP-2 binding affinity through competitive assays.[4]
Table 2: In Vitro Susceptibility of Escherichia coli to Mecillinam (MIC)
Strain TypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Non-ESBL Producing0.54>95%
ESBL-Producing14>90%
OXA-48-like Carbapenemase-Producing16>25692.6%
NDM Carbapenemase-Producing--76.2%
KPC Carbapenemase-Producing--Little to no activity
VIM Carbapenemase-Producing--Little to no activity
Note: MIC values can vary depending on the specific strain and testing methodology. Agar (B569324) dilution is the reference method for mecillinam susceptibility testing. Data compiled from BenchChem Application Notes and Protocols: Utilizing Pivmecillinam for the Study of Penicillin-Binding Protein 2 (PBP2) Function.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Mecillinam.

PBP2 Binding Competition Assay

This assay is designed to determine the binding affinity (IC50) of Mecillinam for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam probe.

Workflow:

PBP_Binding_Assay start Start: Bacterial Culture (e.g., E. coli, K. pneumoniae) lysis Cell Lysis (Sonication or French Press) start->lysis ultracentrifugation Ultracentrifugation lysis->ultracentrifugation membranes Isolate & Resuspend Membrane Fraction (contains PBPs) ultracentrifugation->membranes incubation Incubate with varying concentrations of unlabeled Mecillinam (competitor) membranes->incubation labeling Add fixed concentration of fluorescent β-lactam probe (e.g., Bocillin-FL) incubation->labeling sds_page Separate proteins by SDS-PAGE labeling->sds_page imaging Visualize gel with fluorescent imager sds_page->imaging quantification Quantify fluorescence intensity of PBP2 band imaging->quantification ic50 Calculate IC50 quantification->ic50

Workflow for PBP2 Binding Competition Assay.

Methodology: [4]

  • Preparation of Bacterial Membranes:

    • Grow bacterial cultures (e.g., E. coli or K. pneumoniae) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells using sonication or a French press.

    • Isolate the membrane fraction, which contains the PBPs, via ultracentrifugation.

    • Wash and resuspend the membrane pellet in a storage buffer.

  • Competitive Binding Reaction:

    • Incubate the isolated membrane preparations with a range of concentrations of unlabeled Mecillinam. This allows Mecillinam to bind to the PBPs.

  • Fluorescent Labeling:

    • Following incubation with Mecillinam, add a fixed concentration of a fluorescent β-lactam probe, such as Bocillin-FL.

    • The fluorescent probe will bind to any PBP active sites not occupied by Mecillinam.

  • Detection and Quantification:

    • Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the gel using a fluorescent imager to detect the bands corresponding to the fluorescently labeled PBPs.

    • Quantify the intensity of the fluorescent signal for the PBP2 band at each Mecillinam concentration.

  • Determination of IC50:

    • Plot the percentage of inhibition of fluorescent probe binding versus the logarithm of the Mecillinam concentration.

    • The IC50 value is the concentration of Mecillinam that results in a 50% reduction in the fluorescent signal for the PBP2 band.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of Mecillinam that completely inhibits the visible growth of a microorganism.

Methodology: [1][10]

  • Prepare Mecillinam Agar Plates:

    • Prepare a stock solution of Mecillinam in a suitable solvent.

    • Create a series of two-fold dilutions of the Mecillinam stock solution in molten Mueller-Hinton agar to achieve a range of final concentrations.

    • Pour the agar into sterile petri dishes and allow it to solidify.

  • Prepare Bacterial Inoculum:

    • Inoculate a few colonies of the test organism into sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plates:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a drug-free control plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of Mecillinam that completely inhibits visible growth of the organism.

Analysis of Peptidoglycan Composition by HPLC

This protocol allows for the quantification of changes in peptidoglycan structure after treatment with Mecillinam.

Methodology: [2][9][11]

  • Bacterial Culture and Treatment:

    • Grow a synchronized bacterial culture (e.g., Salmonella typhimurium) and treat with a defined concentration of Mecillinam.

  • Isolation of Peptidoglycan:

    • Harvest the bacterial cells.

    • Isolate the crude peptidoglycan sacculi from the cell lysate.

  • Enzymatic Digestion:

    • Digest the purified peptidoglycan with a muramidase (B13767233) (e.g., cellosyl) to break it down into its constituent muropeptides.

  • Reduction of Muropeptides:

  • HPLC Analysis:

    • Separate the muropeptides by reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the elution profile by detecting absorbance at a wavelength of 205 nm.

  • Quantification and Identification:

    • Quantify the relative amounts of different muropeptides by integrating the areas of the corresponding peaks in the chromatogram.

    • Individual muropeptide fractions can be collected and their structures confirmed by mass spectrometry.

Conclusion

This compound, through its active form Mecillinam, employs a highly specific and potent mechanism of action centered on the inhibition of PBP2 in Gram-negative bacteria. This targeted approach disrupts cell wall elongation, induces a characteristic change in cell morphology to spherical forms, and ultimately leads to bacterial lysis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of this important antibiotic. The specificity of Mecillinam for PBP2 not only makes it an effective therapeutic agent but also a valuable tool for dissecting the complexities of bacterial cell wall biosynthesis.

References

Synthesis and Characterization of Mecillinam-d12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mecillinam-d12, a deuterium-labeled internal standard essential for the accurate quantification of the antibiotic Mecillinam in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, outlines key experimental protocols for characterization, and presents relevant data in a structured format.

Introduction

Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[1] It functions by specifically binding to penicillin-binding protein 2 (PBP2), thereby inhibiting bacterial cell wall synthesis and leading to cell lysis.[2][3][4] this compound is its stable isotope-labeled analog, where twelve hydrogen atoms on the azepane ring are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, as it shares chemical and physical properties with the unlabeled drug but is distinguishable by its higher mass.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3][5]
Molecular Formula C₁₅H₁₁D₁₂N₃O₃S[5]
Molecular Weight 337.50 g/mol [5]
Appearance Pale Yellow Solid[5]
Parent Drug Mecillinam (CAS: 32887-01-7)[2][3]

Proposed Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of Mecillinam and general techniques for deuterium labeling. The proposed synthesis involves two key stages: the preparation of the deuterated intermediate, azepane-d12, and its subsequent coupling with the 6-aminopenicillanic acid (6-APA) core.

A workflow for the proposed synthesis is illustrated in the following diagram:

G Proposed Synthetic Workflow for this compound A Hexamethylenediamine B Deuterodeamination/ Cyclization A->B D2O, Catalyst C Azepane-d14 (Intermediate) B->C D Formylation C->D HCO2Et E Formamidine-d13 Intermediate D->E G Coupling Reaction E->G F 6-Aminopenicillanic Acid (6-APA) F->G H This compound G->H I Purification H->I Chromatography J Characterization I->J G Characterization Workflow for this compound A Synthesized this compound B HPLC A->B D Mass Spectrometry A->D F NMR Spectroscopy A->F C Purity Assessment B->C H Certificate of Analysis Generation C->H E Molecular Weight and Isotopic Enrichment Confirmation D->E E->H G Structural Confirmation F->G G->H G Mechanism of Action of Mecillinam Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Binds to Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

References

In-Depth Technical Guide to Mecillinam-d12: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in analytical and pharmacokinetic studies. This document details its core properties, relevant experimental protocols for its use and analysis, and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

This compound is a stable, deuterium-labeled version of Mecillinam, an amidinopenicillin antibiotic.[1] The incorporation of twelve deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Mecillinam in biological matrices.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-labeled parent compound, Mecillinam.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₁₁D₁₂N₃O₃S[3][4]
Molecular Weight 337.50 g/mol [3][4]
Appearance Pale Yellow Solid[3]
Synonyms (2S,5R,6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3][4]

Table 2: Physicochemical Properties of Mecillinam (Non-labeled)

PropertyValueReference(s)
Molecular Formula C₁₅H₂₃N₃O₃S[5]
Molecular Weight 325.43 g/mol [6]
CAS Number 32887-01-7[5]
Melting Point 156 °C (with decomposition)[7]
Solubility 0.0103 mg/mL (at 25 °C)[7]
LogP 1.3[7]

Mechanism of Action of Mecillinam

Mecillinam exhibits a unique mechanism of action among β-lactam antibiotics. It selectively binds to Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[8][9][10] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the bacterial cell wall's integrity.[11][12] The disruption of cell wall synthesis leads to the formation of osmotically unstable, spherical cells, and ultimately results in cell lysis.[8][9] This specific targeting of PBP2 distinguishes it from many other penicillins that primarily target PBPs 1 and 3.[7]

Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Binds to Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis Peptidoglycan->Lysis Disruption leads to cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification MS->Data Generate Data cluster_prep Preparation Agar Prepare Mecillinam-infused Mueller-Hinton Agar Plates (Serial Dilutions) Inoculate Inoculate Plates with ~10^4 CFU/spot Agar->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read MIC Determine MIC Read->MIC Pivmecillinam Pivmecillinam (Oral Prodrug) Mecillinam_active Mecillinam (Active Drug in Body) Pivmecillinam->Mecillinam_active Hydrolysis by Esterases Analysis LC-MS/MS Quantification Mecillinam_active->Analysis Analyte Mecillinam_d12 This compound (Internal Standard) Mecillinam_d12->Analysis Reference

References

Deuterium Labeling Effects on Mecillinam Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecillinam (B1665348), a pivotal β-lactam antibiotic, is recognized for its unique specificity for penicillin-binding protein 2 (PBP2) and its efficacy against a spectrum of Gram-negative bacteria. However, its therapeutic application is constrained by its inherent chemical instability, particularly its susceptibility to hydrolysis in aqueous environments. This technical guide delves into the stability profile of Mecillinam, exploring its degradation pathways and the potential for deuterium (B1214612) labeling to enhance its chemical robustness. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific molecular positions can decelerate the degradation processes. This document provides a comprehensive overview of Mecillinam's stability, detailed (hypothetical) experimental protocols for comparative stability studies of deuterated and non-deuterated Mecillinam, and a scientific rationale for the application of deuterium labeling as a strategy to improve drug stability.

Introduction to Mecillinam and its Chemical Instability

Mecillinam is an amidinopenicillin that exhibits a targeted mechanism of action, making it a valuable agent in treating urinary tract infections. Despite its clinical efficacy, Mecillinam's structure, which includes a strained β-lactam ring and an amidine side chain, renders it prone to degradation. The primary route of degradation is hydrolysis, a process significantly influenced by pH. This instability not only impacts the drug's shelf-life but also necessitates careful consideration in formulation and administration.

The degradation of Mecillinam in aqueous solutions has been studied, and it is known to become more complex as the pH increases[1]. The hydrolysis can lead to the opening of the β-lactam ring and cleavage of the amidine bond, resulting in inactive degradation products.

The Kinetic Isotope Effect and its Application in Drug Stability

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant KIE because deuterium is approximately twice as heavy as hydrogen. This mass difference results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. Consequently, reactions where a C-H bond is broken in the rate-determining step can be slowed down by deuterium substitution.[2][3] This principle has been successfully applied to improve the metabolic stability of various drugs.[2][4]

For Mecillinam, the hydrolytic degradation involves the cleavage of C-N and C=N bonds. While direct C-H bond cleavage is not the primary hydrolytic mechanism, the electronic environment and bond strengths of the susceptible groups can be influenced by adjacent C-H bonds. Deuterium substitution at key positions could therefore indirectly affect the rate of hydrolysis.

Mecillinam Degradation Pathways and Potential for Deuterium Stabilization

The hydrolysis of Mecillinam proceeds through two main pathways, particularly as the pH increases:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for all penicillin-class antibiotics. The strained four-membered ring is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to ring-opening and loss of antibacterial activity.

  • Hydrolysis of the amidine side chain: The amidine group is also susceptible to hydrolysis, which cleaves the side chain from the 6-aminopenicillanic acid (6-APA) core. A key degradation product from this pathway is (6R)-6-formamidopenicillanic acid.

Based on these degradation pathways, strategic deuterium labeling could potentially enhance the stability of Mecillinam. The most logical positions for deuterium substitution would be on the carbon atoms adjacent to the nitrogen atoms of the β-lactam ring and the amidine group. While the direct impact on hydrolysis (a non-C-H bond cleavage reaction) might be a secondary KIE and thus smaller than that observed in metabolic oxidation, it could still be significant enough to improve the overall stability profile of the drug.

Mandatory Visualization: Mecillinam Degradation Pathway

G Mecillinam Degradation Pathway Mecillinam Mecillinam Hydrolysis Hydrolysis (H₂O, pH-dependent) Mecillinam->Hydrolysis Beta_Lactam_Cleavage β-Lactam Ring Cleavage Hydrolysis->Beta_Lactam_Cleavage Pathway 1 Amidine_Cleavage Amidine Side Chain Cleavage Hydrolysis->Amidine_Cleavage Pathway 2 Inactive_Products Inactive Degradation Products (e.g., Penicilloic acid derivatives) Beta_Lactam_Cleavage->Inactive_Products Formamidopenicillanic_Acid (6R)-6-Formamidopenicillanic Acid Amidine_Cleavage->Formamidopenicillanic_Acid

Caption: Mecillinam's primary degradation pathways in aqueous solution.

Quantitative Data on Mecillinam Stability

While direct comparative data for deuterated Mecillinam is not available in the public domain, the stability of non-deuterated Mecillinam has been investigated. The following tables summarize the known stability data.

Table 1: Half-life of Mecillinam under Different Conditions

MediumpHTemperature (°C)Half-life (t₁/₂)
MOPSgluRDM7.437~2 hours

Table 2: Stability of Pivmecillinam and Mecillinam in Human Plasma

AnalyteStorage ConditionStability
Pivmecillinam & MecillinamAcidified Human PlasmaEnhanced stability

Experimental Protocols for Comparative Stability Studies

To evaluate the effect of deuterium labeling on Mecillinam stability, a series of experiments can be designed. The following protocols are adapted from established methods for stability-indicating assays of penicillins.

Synthesis of Deuterated Mecillinam (Hypothetical)

The synthesis of deuterated Mecillinam would be the first critical step. While specific methods for Mecillinam are not detailed in the provided literature, general approaches for the synthesis of deuterated amines and other organic molecules can be adapted. This could involve using deuterated starting materials or employing H-D exchange reactions at specific positions on the Mecillinam precursor molecules.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a pH that provides good separation and stability during analysis. An acidic mobile phase, such as water with 0.1% formic acid and methanol, has been shown to be effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where Mecillinam and its degradation products have significant absorbance (e.g., 220 nm).

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare stock solutions of Mecillinam and hypothetical deuterated Mecillinam in a suitable solvent (e.g., acetonitrile or a buffer at a pH of optimal stability).

    • For the stability study, dilute the stock solutions in buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

Forced Degradation Studies

To accelerate the degradation and identify potential degradation products, forced degradation studies should be performed.

  • Acidic Hydrolysis: Incubate the drug solutions in 0.1 M HCl at 60°C for various time points.

  • Alkaline Hydrolysis: Incubate the drug solutions in 0.1 M NaOH at room temperature for various time points.

  • Oxidative Degradation: Treat the drug solutions with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid drug samples to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose drug solutions to UV light.

At specified time intervals, samples should be withdrawn, neutralized if necessary, and analyzed by the stability-indicating HPLC method.

Kinetic Studies

To determine the degradation kinetics, the concentration of Mecillinam and its deuterated analog will be monitored over time at different pH values and temperatures.

  • Prepare a series of solutions of both compounds in buffers of varying pH (e.g., 2, 5, 7.4, 9) and incubate them in a constant temperature water bath (e.g., 37°C).

  • At regular intervals, withdraw aliquots and analyze them by HPLC to determine the remaining concentration of the parent drug.

  • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each condition.

  • The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Mandatory Visualization: Experimental Workflow

G Comparative Stability Study Workflow cluster_0 Preparation cluster_1 Stability Testing cluster_2 Analysis cluster_3 Outcome Synthesis Synthesis of Deuterated Mecillinam Standard_Prep Preparation of Standard Solutions (Deuterated & Non-deuterated) Synthesis->Standard_Prep Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) Standard_Prep->Forced_Degradation Kinetic_Studies Kinetic Studies (Different pH and Temperatures) Standard_Prep->Kinetic_Studies HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Kinetic_Studies->HPLC_Analysis Data_Analysis Data Analysis (Degradation Rate, Half-life) HPLC_Analysis->Data_Analysis Comparison Comparison of Stability Profiles Data_Analysis->Comparison

Caption: Workflow for comparing the stability of deuterated and non-deuterated Mecillinam.

Conclusion

While direct experimental evidence is pending, the application of the kinetic isotope effect through deuterium labeling presents a promising strategy to enhance the chemical stability of Mecillinam. By slowing the rate of hydrolytic degradation, a deuterated version of Mecillinam could offer an improved shelf-life, greater flexibility in formulation, and potentially enhanced therapeutic performance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this hypothesis. Further research in this area is warranted to fully explore the potential of deuterium-stabilized Mecillinam in clinical practice.

References

The Deuterium Advantage: A Technical Guide to the Projected Biological Activity of Deuterated Mecillinam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecillinam (B1665348) is a β-lactam antibiotic with a unique mechanism of action, specifically targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, making it a valuable agent against urinary tract infections caused by Enterobacterales.[1][2][3] The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has emerged as a powerful tool in drug development to enhance pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of the known biological activity of mecillinam and presents a theoretical framework for the potential benefits and characteristics of a deuterated analog. While specific experimental data on deuterated mecillinam is not yet available in published literature, this document extrapolates from the established principles of the deuterium kinetic isotope effect to project its potential impact on metabolism, stability, and overall activity. Detailed experimental protocols for evaluating both the parent compound and its potential deuterated analogs are provided to guide future research in this promising area.

Mecillinam: Mechanism of Action and Biological Activity

Mecillinam exerts its bactericidal effect through a highly specific mechanism. Unlike many other β-lactam antibiotics, it has a strong and selective affinity for Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery (the elongasome complex).[6][7] Inhibition of PBP2's transpeptidase function disrupts cell elongation, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis.[1][3] This targeted action is particularly effective against a range of Gram-negative bacteria.[8]

Signaling Pathway: PBP2 Inhibition

The mechanism involves the prodrug pivmecillinam (B1664848) being hydrolyzed to active mecillinam, which then covalently binds to the active site of PBP2, halting peptidoglycan synthesis.[7][9]

cluster_0 Host cluster_1 Gram-Negative Bacterium Pivmecillinam Pivmecillinam (Oral Prodrug) Esterases Host Esterases (Intestinal Mucosa, Liver) Pivmecillinam->Esterases Hydrolysis Mecillinam_active Mecillinam (Active Drug) in Bloodstream Esterases->Mecillinam_active Mecillinam_target Mecillinam Mecillinam_active->Mecillinam_target PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam_target->PBP2 Covalent Binding & Inhibition Elongasome Elongasome Complex (Cell Wall Synthesis) PBP2->Elongasome Essential Component CellLysis Cell Lysis Elongasome->CellLysis Disruption

Caption: Mechanism of action from pivmecillinam administration to bacterial cell lysis.

Quantitative In Vitro Activity of Mecillinam

Mecillinam demonstrates potent activity against many common uropathogens, including multidrug-resistant strains. Susceptibility rates for Escherichia coli, even extended-spectrum β-lactamase (ESBL)-producing phenotypes, frequently exceed 90%.[10][11]

Table 1: Minimum Inhibitory Concentrations (MIC) of Mecillinam against Key Uropathogens
OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Rate (%)Reference(s)
Escherichia coli (Overall)≤1294.5 - 94.9%[11][12]
E. coli (ESBL-positive)1298.2%[11][13]
Klebsiella pneumoniae4>12876%[14]
Klebsiella spp.--89.7%[6]
Enterobacter spp.-->95%[6]
Proteus mirabilis>128>12873.2 - 95.8% (Variable)[6][14]
Citrobacter spp.-->95%[6]
Salmonella spp.--76%[15]
Shigella spp.--96%[15]
Note: MIC values and susceptibility rates can vary based on geographic location, specific strain, and testing methodology. Agar (B569324) dilution is the reference method.[6]

Pharmacokinetics of Mecillinam

Pivmecillinam is the orally administered pivaloyl-oxymethyl ester prodrug, which is well-absorbed and rapidly hydrolyzed by esterases in the body to release the active mecillinam.[9][16]

Table 2: Pharmacokinetic Parameters of Mecillinam in Healthy Adults
ParameterValueRoute of AdministrationReference(s)
Bioavailability (as Pivmecillinam)60 - 70%Oral[9]
Peak Plasma Level (Cmax)2.38 ± 0.65 mg/L400 mg Pivmecillinam (Oral)[17]
34 - 80 mg/L10 mg/kg Mecillinam (IV)[18]
Time to Peak (Tmax)~1.5 hoursOral[17]
Elimination Half-life (t½)~1 hourOral / IV[9][18]
Volume of Distribution (Vd)0.23 ± 0.04 L/kgIV[18]
Urinary Excretion (Unchanged)30 - 45% (within 6-12h)Oral[16][17]
~71% (within 24h)IV[18]

The Rationale for a Deuterated Mecillinam Analog

Deuteration is the selective replacement of hydrogen (¹H) atoms with deuterium (²H or D) at specific molecular positions. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[5] This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[19]

Potential Benefits of Deuteration:

  • Reduced Metabolic Rate: Slowing metabolism can increase the drug's half-life and overall exposure (AUC).[4]

  • Improved Pharmacokinetic Profile: May lead to lower, less frequent dosing, potentially improving patient compliance.[4]

  • Decreased Formation of Toxic Metabolites: If a toxic metabolite is formed via C-H bond cleavage, deuteration at that site can reduce its formation, enhancing the drug's safety profile.[19]

  • Increased Stability: Deuteration can improve the intrinsic stability of a drug molecule.[19]

Mecillinam is known to degrade in aqueous solutions, with a half-life as short as 2 hours in certain media.[20][21] Its degradation pattern becomes more complex at higher pH.[21] A deuterated analog could potentially exhibit greater stability, leading to a longer effective half-life in vivo. While the primary antibacterial activity, which relies on binding to PBP2, is unlikely to change, an improved pharmacokinetic profile could enhance its therapeutic efficacy.[22]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST reference agar dilution method, which is recommended for determining mecillinam susceptibility.[6][15][23]

1. Media Preparation:

  • Prepare a series of Mueller-Hinton agar plates.
  • Incorporate twofold serial dilutions of mecillinam (or its deuterated analog) into the molten agar before pouring, to achieve a final concentration range (e.g., 0.125 to 128 mg/L).
  • Pour the agar into sterile petri dishes and allow it to solidify. Include a drug-free control plate.

2. Inoculum Preparation:

  • Inoculate 3-5 colonies of the test organism (e.g., E. coli ATCC 25922) into a suitable broth.
  • Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

3. Plate Inoculation:

  • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours in ambient air.[6]

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits any visible growth of the organism.[24]

Protocol: PBP2 Binding Affinity via Competition Assay

This biochemical assay quantifies the binding affinity (IC₅₀) of a compound for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam probe.[25][26]

1. Preparation of Bacterial Membranes:

  • Grow a bacterial culture (e.g., E. coli) to the mid-logarithmic phase.
  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
  • Lyse the cells using sonication or a French press.
  • Isolate the membrane fraction, which contains the PBPs, via ultracentrifugation. Resuspend the membrane pellet in a storage buffer.[25]

2. Competition Reaction:

  • In a microplate, add the prepared membrane fraction to wells containing serial dilutions of the test compound (mecillinam or deuterated analog).
  • Incubate for a set period (e.g., 30-60 minutes at 30°C) to allow the unlabeled compound to bind to PBP2.[7]

3. Fluorescent Labeling:

  • Add a constant, low concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to all wells.[26]
  • Incubate for an additional 30 minutes to allow the probe to bind to any PBP sites not occupied by the test compound.

4. Analysis:

  • Stop the reaction and separate the membrane proteins by SDS-PAGE.
  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.[6]

5. Data Analysis:

  • Quantify the fluorescence intensity of the PBP2 band in each lane.
  • Plot the percentage of PBP2 inhibition (relative to a no-competitor control) against the logarithm of the test compound concentration.
  • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the fluorescent probe binding.[25]

Projected Workflow for a Novel Deuterated Analog

The development and evaluation of a novel deuterated mecillinam analog would follow a structured workflow, from initial synthesis to preclinical assessment.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (Preclinical) start Hypothesis: Deuteration at metabolically liable sites will improve PK profile synthesis 1. Chemical Synthesis Synthesize deuterated mecillinam analog start->synthesis stability 2a. Stability Assays (Aqueous solution, Plasma) synthesis->stability mic 2b. Antibacterial Activity (MIC determination vs. parent compound) stability->mic pbp2 2c. Target Engagement (PBP2 Binding Assay) pk_study 3a. Pharmacokinetic Study (e.g., Murine Model) Determine t½, Cmax, AUC pbp2->pk_study efficacy 3b. Efficacy Study (e.g., Murine UTI Model) Compare CFU reduction pk_study->efficacy decision Data Analysis: Improved PK/PD Profile? efficacy->decision end Advance to further preclinical development decision->end Yes

References

Unraveling the Mass Shift of Mecillinam-d12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam. This document provides a comprehensive overview of the underlying principles, quantitative data, experimental methodologies, and the mechanism of action of Mecillinam, tailored for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Quantitative Data Summary

The incorporation of twelve deuterium (B1214612) atoms into the Mecillinam structure results in a predictable and quantifiable increase in its molecular weight. This mass shift is fundamental to its application as an internal standard in mass spectrometry-based assays. The key quantitative parameters are summarized in the table below.

ParameterMecillinamThis compoundMass Shift (Δm/z)
Molecular Formula C₁₅H₂₃N₃O₃SC₁₅H₁₁D₁₂N₃O₃S-
Molecular Weight ( g/mol ) 325.43[1][2][3]337.50[4][5]12.07
[M+H]⁺ m/z (Theoretical) 326.44338.5112.07
Observed [M+H]⁺ m/z 326.1Not explicitly found-

Note: The observed m/z for Mecillinam is derived from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis and may slightly differ from the theoretical value due to instrument calibration and experimental conditions. The mass shift is calculated based on the difference in the molecular weights of the unlabeled and deuterated compounds.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Mecillinam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this compound as an internal standard. This protocol is based on methodologies described for the quantification of Mecillinam in human plasma.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (this compound in a suitable solvent).

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., UltimateXB-C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mecillinam: m/z 326.1 → 167.1

    • This compound (Predicted): m/z 338.5 → (a specific fragment ion would be determined during method development)

  • Collision Energy: Optimized for each transition.

Mechanism of Action and Signaling Pathway

Mecillinam exerts its antibacterial effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This action disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and ultimately cell lysis.

Mecillinam_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_synthesis Catalyzes Cell_wall_integrity Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall_integrity Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis Loss of

Caption: Mechanism of action of Mecillinam leading to bacterial cell lysis.

Experimental Workflow for Pharmacokinetic Studies

The use of a deuterated internal standard like this compound is critical for accurate quantification in pharmacokinetic studies. The following diagram illustrates a typical workflow.

PK_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (IS) Biological_sample->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification using Analyte/IS Peak Area Ratio LC_MSMS->Quantification PK_analysis Pharmacokinetic Parameter Calculation Quantification->PK_analysis

Caption: A typical experimental workflow for a pharmacokinetic study using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Mecillinam in Human Plasma Using Mecillinam-d12 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mecillinam (B1665348) in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Mecillinam-d12, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideal for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Mecillinam.

Introduction

Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria.[1][2] It is often administered as the prodrug pivmecillinam (B1664848) to enhance oral bioavailability.[3][4][5][6] Accurate quantification of Mecillinam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS (B15284909), as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[7][8][9] this compound, a deuterium-labeled analog of Mecillinam, serves as an ideal internal standard due to its identical chemical and physical properties, ensuring it tracks the analyte throughout the entire analytical process.[1][2]

This document provides a detailed protocol for the extraction and quantification of Mecillinam from human plasma using this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of Mecillinam in human plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Aliquot Add_IS Add this compound (IS) Sample->Add_IS Add_ACN Add Acetonitrile (B52724) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: Overall workflow for the quantification of Mecillinam.

Experimental Protocols

Materials and Reagents
  • Mecillinam (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2EDTA)

Standard and Internal Standard Stock Solution Preparation
  • Mecillinam Stock Solution (1 mg/mL): Accurately weigh and dissolve Mecillinam in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions of Mecillinam by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables summarize the liquid chromatography and mass spectrometry conditions. These are based on a published method for Mecillinam and have been adapted for use with this compound.[3][4][5][6]

Liquid Chromatography Parameters
ParameterValue
LC SystemStandard UHPLC/HPLC System
ColumnUltimate XB-C18 (or equivalent C18 column)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientTo be optimized based on system and column
Mass Spectrometry Parameters
ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table below
Dwell Time100 ms (recommended)
Collision GasArgon
Ion Source Temp.500 °C (recommended, system dependent)

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Mecillinam326.1167.1As reported in the literature.[3][4][5][6]
This compound (IS) 338.1 167.1 Proposed transition based on the addition of 12 Daltons to the parent drug.

Data Analysis and Quantification

The quantification of Mecillinam is performed by calculating the peak area ratio of the analyte (Mecillinam) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Mecillinam in the QC and unknown samples is then determined from this calibration curve using a linear regression model with a 1/x² weighting.

Method Performance Characteristics

The following table summarizes typical performance data for a validated LC-MS/MS method for Mecillinam in human plasma. While this data was generated using a different internal standard (cephalexin), it provides a benchmark for the expected performance of the method described herein.[3][5]

ParameterResult
Linearity Range10.0 - 15,000 ng/mL
Correlation Coefficient (r²)> 0.99
Intraday Precision (%CV)< 5.5%
Interday Precision (%CV)< 6.1%
Accuracy (%RE)Within ±15% (±20% at LLOQ)
RecoveryConsistent and reproducible

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard is critical for correcting analytical variability. The diagram below illustrates this relationship.

G cluster_sources Sources of Variation Var_Prep Sample Prep (e.g., Recovery) Analyte Analyte Signal (Mecillinam) Var_Prep->Analyte affects IS Internal Standard Signal (this compound) Var_Prep->IS affects similarly Var_Matrix Matrix Effects (Ion Suppression/Enhancement) Var_Matrix->Analyte affects Var_Matrix->IS affects similarly Var_Inst Instrument (e.g., Injection Volume) Var_Inst->Analyte affects Var_Inst->IS affects similarly Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result corrects for variation

Figure 2: Role of the internal standard in correcting for variability.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantification of Mecillinam in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for high-throughput applications in clinical and pharmaceutical research settings.

References

Application Note: Quantitative Analysis of Mecillinam in Human Plasma using LC-MS/MS with Mecillinam-d12 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mecillinam (B1665348) in human plasma. The use of a stable isotope-labeled internal standard, Mecillinam-d12, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Introduction

Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria. It is the active form of the prodrug pivmecillinam (B1664848) and is used in the treatment of urinary tract infections. Accurate quantification of Mecillinam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens. This protocol provides a highly selective and sensitive LC-MS/MS method for the determination of Mecillinam in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Mecillinam reference standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)[1][2]

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile (B52724)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Microcentrifuge

  • Calibrated pipettes

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • Mecillinam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Mecillinam reference standard in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Mecillinam Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Mecillinam stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.

  • Add 50 µL of the appropriate Mecillinam working standard solution (for calibration and QC samples) or blank methanol:water (for unknown samples) to the respective tubes.

  • Pipette 100 µL of human plasma into each tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but may improve sensitivity).

  • Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS conditions).

  • Vortex mix and centrifuge again if necessary before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol[3][4]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.450°C
Gas FlowInstrument dependent

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Mecillinam326.1[3]167.1[3]10015
This compound338.2167.110015

*Note: The MRM transition for this compound is an educated estimation based on the molecular weight of the deuterated compound and the known fragmentation of Mecillinam. The precursor ion reflects the addition of 12 daltons from the deuterium (B1214612) labels. The product ion is assumed to be the same as the non-labeled compound. It is highly recommended to optimize this transition on the specific mass spectrometer being used.

Data Analysis

The concentration of Mecillinam in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting is typically used for the calibration curve. The concentration of Mecillinam in the unknown and QC samples is then calculated from the regression equation of the calibration curve.

Quantitative Data Summary

Calibration Curve:

A typical calibration curve for Mecillinam in human plasma would range from 10 to 15,000 ng/mL[3].

AnalyteCalibration Range (ng/mL)
Mecillinam10 - 15,000> 0.99

Quality Control Samples:

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ109.898.0< 15
Low QC3029.197.0< 15
Mid QC75007650102.0< 15
High QC120001176098.0< 15

Note: The data presented in the tables are for illustrative purposes and may vary depending on the instrumentation and laboratory conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound IS plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitution supernatant->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Mecillinam calibration->quantification

Caption: Experimental workflow for the quantification of Mecillinam.

logical_relationship cluster_principle Principle of Internal Standardization cluster_calibration Calibration cluster_quantification Quantification analyte Mecillinam ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (IS) is->ratio curve Calibration Curve (Ratio vs. Concentration) standards Known Concentrations of Mecillinam standards->curve concentration Calculated Mecillinam Concentration curve->concentration unknown Unknown Sample Ratio unknown->concentration

Caption: Logical relationship of the internal standard quantification method.

References

Application Notes and Protocols for Mecillinam-d12 in Pharmacokinetic and ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mecillinam-d12 as an internal standard for the quantitative analysis of mecillinam (B1665348) in biological matrices. The protocols described are essential for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, ensuring accurate and reliable data for drug development.

Introduction

Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily targeting gram-negative bacteria. It is often administered as the prodrug pivmecillinam (B1664848), which is well-absorbed orally and rapidly hydrolyzed to the active form, mecillinam. Accurate quantification of mecillinam in biological samples is crucial for understanding its pharmacokinetic profile and metabolic fate. This compound, a deuterated analog of mecillinam, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations during sample processing and analysis.[1][2][3]

Pharmacokinetic Profile of Mecillinam

Mecillinam exhibits a short elimination half-life and is primarily excreted unchanged in the urine.[4][5] The following tables summarize key pharmacokinetic parameters of mecillinam following intravenous administration of mecillinam and oral administration of its prodrug, pivmecillinam.

Table 1: Pharmacokinetic Parameters of Mecillinam after a Single Intravenous Infusion (10 mg/kg)

ParameterMean Value (± SD)Unit
Peak Plasma Concentration (Cmax)34 - 80µg/mL
Terminal Plasma Half-Life (t½)51.1 ± 8.6min
Volume of Distribution (Vd)0.23 ± 0.04L/kg
Plasma Clearance (CLp)3.5 ± 0.4mL/min/kg
Renal Clearance (CLr)2.5 ± 0.4mL/min/kg
Unchanged Drug in Urine (24h)71 ± 6%

Table 2: Pharmacokinetic Parameters of Mecillinam after Oral Administration of Pivmecillinam

Dose of PivmecillinamCmax of Mecillinam (µg/mL)Tmax of Mecillinam (hours)Urinary Recovery of Mecillinam (6h)Reference
200 mg~2 (estimated)~1.5-245%
400 mg51~50%
400 mg (bacmecillinam)4.62 ± 1.41-41% (12h)
400 mg (pivmecillinam)2.38 ± 0.65-30% (12h)

Experimental Protocols

Protocol 1: Quantification of Mecillinam in Human Plasma using LC-MS/MS

This protocol outlines the procedure for the determination of mecillinam concentrations in human plasma samples using an LC-MS/MS method with this compound as the internal standard.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., UltimateXB-C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Mecillinam: m/z 326.1 → 167.1

    • This compound: (Predicted) m/z 338.1 → 167.1 (or other appropriate fragment)

    • Internal Standard (Cephalexin example): m/z 348.1 → 158.1

3. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of mecillinam into blank plasma.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of mecillinam to this compound against the nominal concentration of mecillinam.

  • Determine the concentration of mecillinam in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_collection Plasma/Urine Collection from study subjects add_is Add this compound (Internal Standard) plasma_collection->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_quantification Quantification using Calibration Curve lcms_analysis->data_quantification pk_analysis Pharmacokinetic Analysis data_quantification->pk_analysis

Caption: Workflow for bioanalysis of mecillinam using this compound.

ADME Pathway of Mecillinam

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration (Pivmecillinam) gi_tract Gastrointestinal Tract oral_admin->gi_tract hydrolysis Hydrolysis by Esterases gi_tract->hydrolysis Well-absorbed mecillinam_active Mecillinam (Active Drug) hydrolysis->mecillinam_active systemic_circulation Systemic Circulation mecillinam_active->systemic_circulation tissues Distribution to Tissues (Kidneys, Liver, Lungs) systemic_circulation->tissues metabolism_node Minimal Metabolism systemic_circulation->metabolism_node renal_excretion Renal Excretion (Urine - Major Pathway) systemic_circulation->renal_excretion biliary_excretion Biliary Excretion (Minor Pathway) systemic_circulation->biliary_excretion

Caption: ADME pathway of pivmecillinam and mecillinam.

Discussion

The use of a stable isotope-labeled internal standard like this compound is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic data. The protocols provided here are based on established methods for mecillinam quantification and can be adapted for various biological matrices. The ADME profile of mecillinam, characterized by rapid absorption of its prodrug, limited metabolism, and fast renal excretion, is well-documented. These application notes and protocols serve as a valuable resource for researchers involved in the development and evaluation of mecillinam and related compounds.

References

Application Note: High-Throughput Quantification of Mecillinam in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mecillinam (B1665348) in human plasma. The method utilizes Mecillinam-d12 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Mecillinam is a β-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria. It is often administered as the prodrug Pivmecillinam (B1664848), which is hydrolyzed to the active form, Mecillinam, in the body. Accurate measurement of Mecillinam concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens in clinical practice. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in instrument response.

Experimental

Materials and Reagents
  • Mecillinam and this compound reference standards

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient can be optimized for the best separation and peak shape. A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for equilibration.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

The MRM transitions for Mecillinam and this compound are selected based on their precursor and product ions. While the exact m/z for this compound is not provided in the search results, it can be predicted based on the structure of Mecillinam (m/z 326.1)[1][2][3]. The addition of 12 deuterium (B1214612) atoms would increase the mass by 12 Da.

Data Presentation

Table 1: Mass Spectrometry Parameters for Mecillinam and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mecillinam326.1167.1Optimized Value
This compound338.1 (Predicted)To be determinedOptimized Value
Table 2: Method Validation Summary (Hypothetical Data Based on Similar Analytes)
ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Upper Limit of Quantification (ULOQ)15,000 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Mecillinam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mecillinam reference standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Mecillinam stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Protocol 2: Sample Analysis Workflow

This protocol outlines the step-by-step procedure from sample receipt to data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Thaw Thaw Sample Sample->Thaw Aliquot Aliquot 100 µL Plasma Thaw->Aliquot Add_IS Add 20 µL this compound Aliquot->Add_IS Precipitate Add 300 µL Acetonitrile Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Mecillinam Concentration Calibrate->Quantify

Caption: Workflow for this compound detection.

Signaling Pathways and Logical Relationships

The logical relationship in a quantitative bioanalytical method is a linear progression from sample preparation to data analysis. The use of an internal standard is a critical control point to ensure data quality.

G cluster_workflow Quantitative Analysis Logic cluster_is Internal Standard Control Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation IS_Addition This compound Addition MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis IS_Addition->Sample_Prep Controls for variability in: IS_Addition->Data_Analysis Extraction Efficiency Matrix Effects Instrument Response

References

Application Note: Structural Confirmation of Mecillinam-d12 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural confirmation of Mecillinam-d12 using Nuclear Magnetic Resonance (NMR) spectroscopy. Mecillinam is a β-lactam antibiotic effective against a range of Gram-negative bacteria.[1] Isotopic labeling, particularly with deuterium (B1214612), is a common strategy in drug development to study pharmacokinetics and metabolic pathways.[1] this compound, where the azepane ring protons have been replaced by deuterium, is often used as an internal standard in quantitative analysis.[1][2] This document outlines the experimental procedure for acquiring and analyzing ¹H and ¹³C NMR spectra to verify the isotopic labeling and confirm the overall structure of the molecule. The methods are intended for researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules, including antibiotics and their derivatives.[3][4] It provides detailed information at the atomic level, allowing for the unambiguous determination of molecular structure and connectivity.[5] For isotopically labeled compounds like this compound, NMR is particularly powerful. The substitution of protons (¹H) with deuterium (²H) results in the disappearance of signals in the ¹H NMR spectrum at the sites of deuteration, providing direct evidence of successful labeling.[6][7]

The structural confirmation of this compound relies on comparing its ¹H NMR spectrum to that of its non-deuterated analogue, Mecillinam. The key signature of successful synthesis is the absence of proton signals corresponding to the azepane moiety, while the rest of the molecule's spectral signature remains consistent. This protocol details the necessary steps for sample preparation, data acquisition, and spectral analysis to achieve this confirmation.

Experimental Protocols

A systematic workflow is essential for accurate structural confirmation. The process involves careful sample preparation, acquisition of high-resolution NMR data, and meticulous data analysis.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Confirmation a Weigh ~5-10 mg of this compound b Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) a->b c Transfer to 5 mm NMR Tube b->c d Tune and Shim Spectrometer c->d e Acquire 1D ¹H Spectrum d->e f Acquire 1D ¹³C Spectrum e->f g Acquire 2D Spectra (COSY, HSQC) (Optional) f->g h Process Spectra (FT, Phase, Baseline) g->h i Reference Spectra (e.g., to residual solvent peak) h->i j Assign Signals i->j k Compare with Reference Mecillinam Spectrum j->k l Confirm Absence of Azepane ¹H Signals k->l m Generate Report l->m

Figure 1: Experimental workflow for NMR-based structural confirmation.
Materials and Sample Preparation

  • Compound: this compound

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.9 atom % D) is recommended. Deuterium oxide (D2O) can also be used.

  • Apparatus: 5 mm NMR tubes, analytical balance, volumetric flasks.

Protocol:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Vortex briefly to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (dependent on concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (Optional): For unambiguous assignment, 2D correlation experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed using standard instrument parameters.

Data Processing
  • Process the acquired Free Induction Decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin, Bruker BioSpin).

  • Apply Fourier transformation with exponential line broadening (e.g., 0.3 Hz for ¹H).

  • Perform phase correction and baseline correction on all spectra.

  • Reference the spectra. For DMSO-d6, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.[8]

Results and Data Interpretation

The structural confirmation of this compound is achieved by direct comparison with the known NMR data of unlabeled Mecillinam. The key indicator is the disappearance of proton signals associated with the azepane ring in the ¹H NMR spectrum.

G cluster_sidechain Side Chain beta_lactam β-Lactam Ring thiazolidine Thiazolidine Ring linker Side Chain Linker (-CH=N-) beta_lactam->linker dimethyl gem-Dimethyl cooh Carboxylic Acid azepane_d12 Azepane-d12 Ring (Deuterated) linker->azepane_d12

Figure 2: Schematic representation of this compound structure.
Reference Data: Mecillinam (Non-deuterated)

The following table summarizes the expected ¹H and ¹³C chemical shifts for standard Mecillinam. These values serve as a reference for identifying signals from the core penam (B1241934) structure.

Table 1: Expected NMR Data for Mecillinam in DMSO-d6

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
2-CH ~4.2 s ~68.5
3-C(CH₃)₂ ~1.4, ~1.5 s, s ~65.0
3-C(CH₃)₂ - - ~27.0, ~30.0
5-CH ~5.4 d ~72.0
6-CH ~5.5 d ~60.0
7-C=O - - ~175.0
COOH ~13.0 (broad) s ~170.0
Side Chain =CH-N ~7.5 s ~160.0
Azepane-CH₂ (α) ~3.4 (multiplet) m ~48.0
Azepane-CH₂ (β, γ) ~1.6 (multiplet) m ~27.0, ~29.0

(Note: Values are approximate and based on typical shifts for penicillin derivatives. Actual values may vary slightly.)

Analysis of this compound Spectrum

The acquired spectra for this compound should be analyzed and compared against the reference data.

Table 2: Expected and Observed NMR Data for this compound in DMSO-d6

Atom Position Expected ¹H Signal Observed ¹H Signal ¹³C Signal Confirmation
2-CH Present Confirmed (~4.2 ppm, s) Confirmed (~68.5 ppm)
3-C(CH₃)₂ Present Confirmed (~1.4, ~1.5 ppm) Confirmed (~27.0, ~30.0 ppm)
5-CH Present Confirmed (~5.4 ppm, d) Confirmed (~72.0 ppm)
6-CH Present Confirmed (~5.5 ppm, d) Confirmed (~60.0 ppm)
Side Chain =CH-N Present Confirmed (~7.5 ppm, s) Confirmed (~160.0 ppm)

| Azepane-CH₂ | Signals at ~3.4, ~1.6 ppm | ABSENT | Confirmed (May show weak, broad signals due to C-D coupling) |

Interpretation:

  • ¹H NMR Spectrum: The key finding for structural confirmation is the complete absence of proton signals in the regions around δ 3.4 ppm and δ 1.6 ppm, which correspond to the methylene (B1212753) protons of the azepane ring. All other signals corresponding to the penam core and the side-chain linker proton should be present with the expected chemical shifts and multiplicities.

  • ¹³C NMR Spectrum: The carbon signals for the azepane ring (expected around δ 48, 29, and 27 ppm) will still be present but may appear as low-intensity multiplets due to coupling with deuterium (a spin-1 nucleus). The absence of strong CH₂ signals in a DEPT-135 or HSQC experiment would further confirm the deuteration.

Conclusion

The protocol described provides a reliable method for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. The primary evidence for the correct structure and successful isotopic labeling is the selective disappearance of signals corresponding to the azepane ring protons in the ¹H NMR spectrum, while the signals for the rest of the molecule remain intact. This NMR-based approach is a fundamental requirement for the quality control and characterization of isotopically labeled drug standards and research materials.

References

Preparation of Mecillinam-d12 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Mecillinam-d12, a deuterated analog of the antibiotic Mecillinam. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in research and drug development. This compound is often used as an internal standard in analytical and pharmacokinetic studies.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate solutions.

PropertyValueReference
Molecular Formula C₁₅H₁₁D₁₂N₃O₃S[2]
Molecular Weight 337.50 g/mol [2]
Appearance Pale Yellow Solid[2]

Solubility Data

The solubility of this compound is comparable to its non-deuterated counterpart, Mecillinam. It is sparingly soluble in aqueous solutions and demonstrates better solubility in organic solvents.

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) 18.33 mg/mL (56.33 mM)Sonication is recommended to aid dissolution.[3]
Chloroform Approx. 30 mg/mLFor the non-deuterated form, Mecillinam.
Water Insoluble (0.0103 mg/mL at 25°C for Mecillinam)Considered practically insoluble for creating high-concentration stock solutions.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.375 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 337.50 g/mol = 0.003375 g or 3.375 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, use a sonicator to aid in dissolving the compound. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.

  • Storage: Store the aliquots under the recommended conditions.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Storage ConditionDurationNotesReference
-80°C 6 monthsRecommended for long-term storage.
-20°C 1 monthSuitable for short-term storage. Protect from light and store under nitrogen if possible.

Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. Repeated freeze-thaw cycles should be avoided. An acidification step has been shown to enhance the stability of Mecillinam in plasma, which may be relevant for certain analytical applications.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound Solid equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Accurate Amount equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particles Remain aliquot Aliquot into Single-Use Vials inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store finish End: Ready for Experimental Use store->finish

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for In Vitro Antibiotic Susceptibility Testing of Mecillinam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecillinam (B1665348) is an amidinopenicillin antibiotic with a unique mechanism of action, primarily effective against Gram-negative bacteria.[1][2] It is the active form of the prodrug pivmecillinam.[3][4] These application notes provide detailed protocols for in vitro antibiotic susceptibility testing (AST) of mecillinam, crucial for surveillance, clinical diagnostics, and drug development. While the deuterated form, Mecillinam-d12, is a valuable tool as an internal standard in pharmacokinetic and mass spectrometry-based studies, it is not used for routine AST. Therefore, these protocols focus on the active, non-deuterated Mecillinam.

Mechanism of Action

Mecillinam exerts its bactericidal effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in the bacterial cell wall.[1] This is distinct from most other β-lactam antibiotics that primarily target PBP1 and PBP3. The inhibition of PBP2 disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent cell lysis. This unique mechanism of action contributes to its efficacy against some extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacterales.

cluster_0 Bacterial Cell Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_synthesis Essential for Cell_wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_lysis Cell Lysis and Bacterial Death Cell_wall->Cell_lysis Loss of leads to

Caption: Mechanism of action of Mecillinam.

Experimental Protocols

Accurate determination of mecillinam susceptibility is crucial. The reference method recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) is agar (B569324) dilution. Other methods like disk diffusion and broth microdilution are also used, but their performance can be more variable.

Protocol 1: Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the reference method for determining the MIC of mecillinam.

Materials:

  • Mecillinam powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial isolates for testing

  • Quality control (QC) strain (e.g., E. coli ATCC® 25922™)

  • Sterile petri dishes, pipettes, and tubes

  • Inoculator

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Mecillinam Stock Solution: Prepare a stock solution of mecillinam at a high concentration (e.g., 1280 mg/L) in a suitable solvent as recommended by the manufacturer.

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C.

    • Prepare serial two-fold dilutions of mecillinam in sterile tubes.

    • Add the appropriate volume of each mecillinam dilution to the molten MHA to achieve the final desired concentrations (e.g., 0.125 to 32 mg/L).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free MHA plate as a growth control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the MHA plates, including the control plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.

    • The growth control plate should show confluent growth.

    • The MIC of the QC strain should fall within the acceptable range.

start Start prep_stock Prepare Mecillinam Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_plates Prepare Serial Dilutions in Molten MHA & Pour Plates prep_stock->prep_plates inoculate Inoculate Plates (10^4 CFU/spot) prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Agar Dilution MIC Testing.

Protocol 2: Disk Diffusion for Susceptibility Testing

This method is a common alternative to agar dilution for routine testing.

Materials:

  • MHA plates

  • Mecillinam disks (10 µg)

  • Bacterial isolates for testing

  • QC strain (e.g., E. coli ATCC® 25922™)

  • Sterile swabs, forceps, and tubes

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test isolate as described in Protocol 1.

  • Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Inoculate a dry MHA plate by streaking the swab over the entire surface to obtain confluent growth.

  • Disk Application:

    • Aseptically apply a mecillinam (10 µg) disk to the surface of the inoculated agar.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpret the zone size according to current EUCAST or CLSI breakpoint tables. For E. coli, EUCAST (v13.0) defines susceptible as ≥20 mm for a 10 µg disk.

start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disk Apply 10 µg Mecillinam Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret based on Breakpoint Tables measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Protocol 3: Broth Microdilution for MIC Determination

This is a high-throughput method for determining MICs.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mecillinam

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • QC strain (e.g., E. coli ATCC® 25922™)

  • Sterile reservoirs, multichannel pipettes, and tubes

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Mecillinam Dilutions:

    • Prepare serial two-fold dilutions of mecillinam in CAMHB in a microtiter plate (e.g., from 64 µg/mL to 0.06 µg/mL).

    • The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test isolate.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest mecillinam concentration that shows no visible turbidity.

    • Interpret the MIC value according to EUCAST or CLSI breakpoints. For E. coli, the EUCAST (v13.0) breakpoint is ≤8 µg/mL for susceptible and >8 µg/mL for resistant.

start Start prep_dilutions Prepare Serial Dilutions of Mecillinam in Plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_wells Inoculate Wells (~5x10^5 CFU/mL) prep_dilutions->inoculate_wells prep_inoculum->inoculate_wells incubate Incubate at 35°C for 16-20h inoculate_wells->incubate read_mic Read MIC (Lowest Concentration with No Turbidity) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

Data Presentation

The following tables summarize quantitative data on the activity of mecillinam against various Enterobacterales and compare the performance of different susceptibility testing methods.

Table 1: Mecillinam Activity Against Enterobacterales from Urinary Tract Infections in the USA (2018)

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible% Resistant
Mecillinam 0.25494.54.0
Fosfomycin23295.72.0
Ceftriaxone>8>879.919.9
Ciprofloxacin>8>878.821.2
Trimethoprim/Sulfamethoxazole>8>870.529.5
Nitrofurantoin166487.912.1

Table 2: Performance of Different Susceptibility Testing Methods for Mecillinam against E. coli (n=45) Compared to Agar Dilution (Reference Method)

MethodCategorical Agreement (%)Very Major Errors (VME)
Disk Diffusion95.60
VITEK 293.30

Table 3: Susceptibility of Carbapenemase-Producing Enterobacterales (CPE) to Mecillinam

OrganismNumber of Isolates% Susceptible to Mecillinam
E. coli3040.0
E. cloacae1353.8
K. pneumoniae478.5
Overall 105 21.9

Conclusion

Mecillinam remains a potent antibiotic against many common uropathogens, including some multidrug-resistant strains. Accurate in vitro susceptibility testing is paramount for its effective clinical use. Agar dilution is the gold standard for MIC determination, while disk diffusion and some automated systems like VITEK 2 can be reliable alternatives, especially for E. coli. Researchers and clinicians must adhere to standardized protocols and interpret results using the latest breakpoints from bodies like EUCAST and CLSI to ensure optimal patient outcomes.

References

Application Notes and Protocols for Tracer Studies Using Deuterium-Labeled Mecillinam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecillinam (B1665348) is a β-lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] It is often administered as the orally bioavailable prodrug pivmecillinam (B1664848), which is rapidly hydrolyzed to the active form, mecillinam.[1][4] Tracer studies using deuterium-labeled mecillinam are invaluable for delineating its absorption, distribution, metabolism, and excretion (ADME) profile, providing critical data for drug development and understanding its pharmacokinetic and pharmacodynamic properties.[5][6] Deuterium (B1214612) labeling offers a stable isotope tracer that can be readily detected by mass spectrometry.[6][7]

These application notes provide a comprehensive overview and detailed protocols for conducting tracer studies with deuterium-labeled mecillinam.

Mechanism of Action and Metabolism

Mecillinam exerts its bactericidal effect by specifically inhibiting PBP2, which is essential for the elongation of the bacterial cell wall.[1][2][3] This targeted action leads to the formation of spherical cells that are unable to divide, ultimately resulting in cell lysis.[1][8] Unlike many other β-lactam antibiotics, mecillinam's high specificity for PBP2 contributes to its efficacy against certain resistant strains and a lower propensity for causing collateral damage to gut flora.[1][3]

Pivmecillinam, the pivaloyloxymethyl ester prodrug of mecillinam, enhances oral bioavailability.[1][9] Following oral administration, it is absorbed and rapidly converted to active mecillinam by esterases in the blood and other tissues.[1][4] Mecillinam is primarily excreted unchanged in the urine, with a significant portion of the dose recovered in its active form.[10][11]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for mecillinam, which are essential for designing and interpreting tracer studies.

ParameterValueSpeciesAdministrationReference
Bioavailability (as Pivmecillinam) 60-70%HumanOral[4]
Plasma Half-life 51.1 ± 8.6 minHumanIntravenous[10]
Volume of Distribution 0.23 ± 0.04 L/kgHumanIntravenous[10]
Plasma Clearance 3.5 ± 0.4 ml/min/kgHumanIntravenous[10]
Renal Clearance 2.5 ± 0.4 ml/min/kgHumanIntravenous[10]
Urinary Excretion (unchanged) ~71% within 24hHumanIntravenous[10]
Urinary Recovery (from Pivmecillinam) ~45% in 6hHumanOral[12]
Peak Plasma Levels (10 mg/kg IV) 34-80 µg/mLHumanIntravenous[10]

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled Mecillinam
Protocol 2: In Vivo Tracer Study in a Rodent Model

This protocol outlines the oral administration of deuterium-labeled pivmecillinam to rats and subsequent sample collection for pharmacokinetic analysis.

Materials:

  • Deuterium-labeled Pivmecillinam

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for separate urine and feces collection

  • EDTA-coated microcentrifuge tubes for blood collection

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Dosing Solution Preparation: Prepare a homogenous suspension of deuterium-labeled pivmecillinam in the vehicle at a concentration suitable for the desired dose (e.g., 20 mg/kg).

  • Dosing: Administer the dosing solution to fasted rats via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approx. 200 µL) via the tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into EDTA-coated tubes.

    • Urine and Feces: House rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

    • Urine: Record the volume of urine collected at each interval and store an aliquot at -80°C.

    • Feces: Record the wet weight of feces and store at -80°C.

  • Sample Analysis: Analyze plasma, urine, and homogenized fecal samples for the presence and concentration of deuterium-labeled mecillinam and its potential metabolites using a validated LC-MS/MS method.

Protocol 3: Analytical Method for Deuterium-Labeled Mecillinam using LC-MS/MS

This protocol provides a general framework for the quantification of deuterium-labeled mecillinam in biological matrices. The method should be validated according to regulatory guidelines.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Formic acid

  • Methanol (MeOH)

  • Ultrapure water

  • Internal Standard (IS) - a suitable non-labeled or differently labeled analogue

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ACN containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in ACN/MeOH (1:1, v/v)

      • Use a gradient elution to separate the analyte from matrix components.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for deuterium-labeled mecillinam and the internal standard. For example, for non-labeled mecillinam, a transition of m/z 326.1→167.1 has been reported.[16] A corresponding shift would be expected for the deuterated analogue.

  • Quantification:

    • Construct a calibration curve using known concentrations of deuterium-labeled mecillinam in the corresponding biological matrix.

    • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow start Start: Acclimatize Animals dosing_prep Prepare Dosing Solution (Deuterium-Labeled Pivmecillinam) start->dosing_prep dosing Oral Gavage Administration dosing_prep->dosing sample_collection Sample Collection dosing->sample_collection blood Blood Sampling (Time Points) sample_collection->blood urine_feces Urine & Feces Collection (Intervals) sample_collection->urine_feces processing Sample Processing blood->processing urine_feces->processing plasma Plasma Separation processing->plasma storage Store Samples at -80°C plasma->storage analysis LC-MS/MS Analysis storage->analysis data Pharmacokinetic Data Analysis analysis->data end End: ADME Profile data->end

Caption: Experimental workflow for an in vivo tracer study.

metabolic_pathway cluster_absorption Gastrointestinal Tract & Blood cluster_action_excretion Systemic Circulation & Excretion prodrug Deuterium-Labeled Pivmecillinam (Oral) hydrolysis Esterase Hydrolysis prodrug->hydrolysis Absorption active_drug Deuterium-Labeled Mecillinam (Active) hydrolysis->active_drug pbp2_binding Bacterial PBP2 Binding (Site of Action) active_drug->pbp2_binding excretion Renal Excretion (Urine) active_drug->excretion unchanged Largely Unchanged Deuterium-Labeled Mecillinam excretion->unchanged

Caption: Metabolic pathway of deuterium-labeled Pivmecillinam.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Mecillinam-d12 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of Mecillinam (B1665348) using its deuterated internal standard, Mecillinam-d12. The focus is on anticipating and mitigating matrix effects to ensure accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the bioanalysis of Mecillinam?

This compound is a stable isotope-labeled (SIL) internal standard of Mecillinam.[1] It is a deuterated analog, meaning some hydrogen atoms in the Mecillinam molecule have been replaced with deuterium, a heavier isotope of hydrogen. This slight increase in mass allows it to be distinguished from the unlabeled Mecillinam by a mass spectrometer.[2] this compound is considered the "gold standard" for an internal standard because its chemical and physical properties are nearly identical to Mecillinam. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]

Q2: What are matrix effects and how do they impact the quantification of Mecillinam?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as Mecillinam, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[3][4] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can result in inaccurate and imprecise quantification.[3] Phospholipids (B1166683) are a common cause of matrix effects in bioanalysis.[5]

Q3: How does this compound help in overcoming matrix effects?

Since this compound is structurally and chemically almost identical to Mecillinam, it is assumed to experience the same degree of ion suppression or enhancement from the biological matrix. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.

Q4: Can the use of a deuterated internal standard like this compound introduce any analytical challenges?

Yes, while highly effective, deuterated internal standards can sometimes present challenges such as:

  • Isotopic Crosstalk: The naturally occurring isotopes of Mecillinam (e.g., ¹³C) might contribute to the signal of this compound, especially if the mass difference is small.[6][7] This is more likely to be an issue at high concentrations of Mecillinam.

  • Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Mecillinam as an impurity from its synthesis, which can lead to a positive bias in the results.[2]

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts during chromatography.[2] This can be problematic if the separation is not adequate.

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Potential Cause Troubleshooting Step
Significant Matrix Effects Ensure that this compound is added to all samples and standards at the very beginning of the sample preparation process to effectively track the analyte.
Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[8]
Modify chromatographic conditions to separate Mecillinam from the regions where matrix effects are most pronounced. This can be assessed using a post-column infusion experiment.[3]
Inconsistent Sample Preparation Automate liquid handling steps where possible to minimize human error.
Ensure thorough vortexing and mixing at all stages.
Inappropriate Internal Standard Concentration Optimize the concentration of this compound. A common practice is to use a concentration that yields a response similar to the analyte at the mid-point of the calibration curve.
Issue 2: Non-Linear Calibration Curve at High Concentrations
Potential Cause Troubleshooting Step
Ion Source Saturation At high concentrations, the analyte and internal standard can compete for ionization, leading to a disproportionate response.[2] Dilute the samples to bring the analyte concentration within the linear range of the assay.
Optimize the concentration of the internal standard. In some cases, a higher concentration of the internal standard can help to normalize ionization suppression effects.[2]
Isotopic Crosstalk Assess the contribution of the Mecillinam signal to the this compound signal by injecting a high concentration of unlabeled Mecillinam and monitoring the internal standard's mass transition.[6]
If crosstalk is significant, consider using a mathematical correction if your software allows for it.[7]
Issue 3: Variable Internal Standard (this compound) Response
Potential Cause Troubleshooting Step
Inconsistent Addition of Internal Standard Review the procedure for adding the internal standard to ensure consistency. Use a calibrated pipette and ensure it is added to every sample, calibrator, and QC.
Degradation of Internal Standard Verify the stability of this compound in the stock and working solutions under the storage and handling conditions.
Matrix Effects Specific to Certain Samples Investigate if the variability correlates with specific sample lots or patient populations. This can be done by evaluating the matrix factor from at least six different sources of the biological matrix.

Data Presentation

The following table illustrates the expected improvement in accuracy and precision when using this compound as an internal standard compared to an analysis without an internal standard or with a structural analog internal standard in the presence of significant matrix effects.

This data is representative and intended for illustrative purposes, as a direct comparative study for Mecillinam was not available in the public search results.

Parameter Without Internal Standard With Structural Analog IS With this compound (SIL-IS)
Accuracy (% Bias) ± 25%± 15%< ± 5%
Precision (%CV) > 20%> 15%< 10%
Matrix Effect (% Suppression/Enhancement) UncompensatedInconsistent CompensationEffectively Compensated

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted from a published method for Mecillinam in human plasma.[9][10][11]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized during method development).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrumentation.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., UltimateXB-C18).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol[9]

  • Gradient: Optimize to achieve good separation of Mecillinam from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions (Hypothetical):

    • Mecillinam: m/z 326.1 → 167.1[9]

    • This compound: m/z 338.1 → 179.1 (This is a hypothetical transition and should be determined experimentally)

Mandatory Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Processing (Peak Area Ratio) MS->Data

Caption: Experimental workflow for the bioanalysis of Mecillinam using this compound.

cluster_without_is Without Internal Standard cluster_with_is With this compound Analyte_Signal Mecillinam Signal Observed_Signal Observed Signal (Inaccurate) Analyte_Signal->Observed_Signal Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Observed_Signal Analyte_Signal_IS Mecillinam Signal Ratio Peak Area Ratio (Accurate) Analyte_Signal_IS->Ratio IS_Signal This compound Signal IS_Signal->Ratio Matrix_Effect_IS Matrix Effect (Ion Suppression) Matrix_Effect_IS->Analyte_Signal_IS Matrix_Effect_IS->IS_Signal

Caption: Logical relationship demonstrating how this compound compensates for matrix effects.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Mecillinam-d12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of Mecillinam using its deuterated internal standard, Mecillinam-d12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterium-labeled version of Mecillinam, where 12 hydrogen atoms have been replaced with deuterium (B1214612) atoms.[1][2] It is used as an internal standard in LC-MS/MS analysis to improve the accuracy and precision of Mecillinam quantification.[1][2] Since this compound is chemically almost identical to Mecillinam, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample matrix effects, extraction recovery, and instrument response.

Q2: What are the main challenges in the LC-MS/MS analysis of Mecillinam?

A2: The primary challenge in analyzing Mecillinam is its instability. As a β-lactam antibiotic, Mecillinam is susceptible to hydrolysis, which can be influenced by pH and temperature.[3] Its prodrug, Pivmecillinam, is designed to rapidly hydrolyze to the active Mecillinam in the body. Therefore, careful sample handling, including acidification and controlled temperatures, is crucial to prevent degradation during sample collection, storage, and preparation.

Q3: What are the expected precursor ions for Mecillinam and this compound in positive ion mode?

A3: In positive electrospray ionization (ESI) mode, Mecillinam typically forms a protonated molecule [M+H]⁺. The molecular weight of Mecillinam is approximately 325.4 g/mol , so its precursor ion is observed at an m/z of 326.1. This compound has a molecular weight of approximately 337.5 g/mol , so its expected precursor ion [M+D]⁺ or [M-H+D+H]⁺ would be around m/z 338.5.

Q4: Can I use other internal standards if this compound is unavailable?

A4: While a stable isotope-labeled internal standard like this compound is ideal, other compounds can be used. For instance, a published method for Mecillinam quantification successfully utilized Cephalexin as an internal standard. However, it's important to validate the chosen internal standard thoroughly to ensure it adequately mimics the behavior of Mecillinam and provides reliable quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of Mecillinam.

Issue 1: Low or no signal for Mecillinam.

  • Question: I am not seeing any peak, or the signal intensity for Mecillinam is very low. What could be the cause?

  • Answer:

    • Analyte Degradation: Mecillinam is unstable and can degrade rapidly. Ensure that samples are collected and stored properly (acidified and frozen). During sample preparation, keep samples on ice and minimize the time they are at room temperature.

    • Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ions for Mecillinam. A common transition is m/z 326.1 → 167.1.

    • Ion Source Parameters: Optimize the ion source settings, including temperature, gas flows, and capillary voltage, to ensure efficient ionization of Mecillinam.

    • Sample Preparation Issues: Inefficient protein precipitation can lead to loss of the analyte. Ensure complete precipitation and proper extraction of the supernatant.

Issue 2: High variability in results.

  • Question: My replicate injections are showing high variability in peak area. What should I check?

  • Answer:

    • Inconsistent Sample Handling: Due to the instability of Mecillinam, inconsistent timing or temperature during sample preparation can lead to variable degradation and, consequently, variable results. Standardize your workflow precisely.

    • Matrix Effects: Biological matrices can cause ion suppression or enhancement, leading to variability. The use of a deuterated internal standard like this compound is the best way to correct for this. If you are not using one, consider improving your sample cleanup procedure.

    • Internal Standard Performance: If you are using this compound, check its response. If the internal standard signal is also highly variable, it could indicate issues with the autosampler, injection volume, or overall system stability.

Issue 3: Peak fronting or tailing.

  • Question: The chromatographic peak for Mecillinam is not symmetrical. What can I do to improve the peak shape?

  • Answer:

    • Injection Solvent: Ensure your injection solvent is not significantly stronger than the initial mobile phase. A mismatch can cause peak distortion.

    • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.

    • Secondary Interactions: Mecillinam may have secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

    • Column Contamination: Contaminants from the sample matrix can build up on the column and affect peak shape. Use a guard column and consider a more thorough sample cleanup.

Issue 4: Carryover of Mecillinam in blank injections.

  • Question: I am observing a Mecillinam peak in my blank injections after running a high-concentration sample. How can I reduce carryover?

  • Answer:

    • Autosampler Wash: The autosampler is a common source of carryover. Optimize the needle wash procedure by using a strong solvent (e.g., a high percentage of organic solvent) and increasing the wash volume and duration.

    • Column Carryover: Mecillinam may be retained on the column and elute slowly. A thorough column wash with a strong solvent at the end of each run can help.

    • Injection of a "Strong" Blank: Injecting a blank solution containing a high percentage of organic solvent after high-concentration samples can help to flush out any residual analyte from the system.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is based on a protein precipitation method.

  • Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for injection.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrument and application.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientStart with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage~3.5 kV
Source Temperature~350°C
Desolvation Gas FlowInstrument dependent
Nebulizer Gas PressureInstrument dependent
Collision GasArgon
MRM Transitions
MecillinamPrecursor: 326.1 m/z, Product: 167.1 m/z
This compoundPrecursor: ~338.1 m/z, Product: To be determined experimentally (likely 167.1 or a shifted fragment)
Collision EnergyTo be optimized for each transition

Quantitative Data Summary

The following table summarizes typical validation parameters from a published LC-MS/MS method for Mecillinam, which can serve as a benchmark for your method development.

Table 2: Example Validation Data for Mecillinam Analysis

ParameterResult
Linearity Range10.0 - 15,000 ng/mL
LLOQ10.0 ng/mL
Intra-day Precision< 5.5%
Inter-day Precision< 6.1%
AccuracyWithin -8.1% to 13.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Mecillinam.

troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No Signal for Mecillinam degradation Analyte Degradation? start->degradation ms_params Incorrect MS/MS Parameters? start->ms_params ionization Poor Ionization? start->ionization sample_prep Sample Prep Issue? start->sample_prep check_handling Check Sample Handling (pH, Temp, Time) degradation->check_handling verify_mrm Verify MRM Transitions (m/z 326.1 -> 167.1) ms_params->verify_mrm optimize_source Optimize Ion Source Parameters ionization->optimize_source review_prep Review Protein Precipitation Protocol sample_prep->review_prep

Caption: Troubleshooting logic for low Mecillinam signal.

References

Troubleshooting Poor Peak Shape for Mecillinam-d12: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak shape during the analysis of Mecillinam-d12.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing peak fronting or tailing for my this compound peak?

Answer: Peak asymmetry, such as fronting or tailing, is a common issue in chromatography and can arise from several factors. For basic compounds like Mecillinam (B1665348), tailing is often observed.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Ionized silanol (B1196071) groups on the surface of silica-based columns are a frequent cause of tailing for basic analytes.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, often fronting.[2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase, contributing to poor peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks for all analytes.[4]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: Ensure the mobile phase pH is appropriate for Mecillinam. A common starting point for the analysis of Mecillinam is a mobile phase consisting of water with 0.1% formic acid and methanol (B129727).[5] This acidic condition helps to suppress the ionization of silanol groups on the column and promotes a consistent ionization state for the analyte.

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a stable pH. Doubling the buffer concentration can sometimes resolve peak shape issues.

  • Check for Column Overload:

    • Reduce the injection volume or dilute the sample to see if the peak shape improves.

  • Evaluate the Column:

    • Guard Column: If using a guard column, remove it and re-inject the sample. If the peak shape improves, the guard column is likely the issue and should be replaced.

    • Column Flushing: Flush the column with a strong solvent to remove potential contaminants.

    • Column Replacement: If the problem persists, the analytical column may be degraded and require replacement.

Question 2: My this compound peak is broad, leading to poor resolution. What could be the cause?

Answer: Peak broadening can significantly impact the accuracy and precision of your analysis by reducing resolution and sensitivity.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

  • Column Packing Issues: Voids or channels in the column packing material can lead to non-uniform flow paths and peak broadening. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.

  • Flow Rate: A flow rate that is too high can result in poor separation and broader peaks.

  • Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, leading to peak broadening.

Troubleshooting Steps:

  • Optimize System Connections:

    • Minimize the length and internal diameter of all tubing.

    • Ensure all fittings are properly tightened to avoid dead volume.

  • Adjust Flow Rate:

    • Optimize the flow rate for your column dimensions and particle size. Slower flow rates generally improve resolution but increase run times.

  • Control Temperature:

    • Use a column oven to maintain a stable and consistent temperature throughout the analysis.

  • Column Inspection:

    • If you suspect issues with the column packing, consider replacing the column.

Question 3: I'm using this compound as an internal standard, and I'm seeing a slight retention time shift compared to the unlabeled Mecillinam. Is this normal?

Answer: Yes, a slight difference in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon in reversed-phase chromatography. This is often referred to as the "isotope effect".

  • Isotope Effect: Deuterated compounds can have slightly different physicochemical properties, leading to altered interactions with the stationary phase. In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated analogs.

Troubleshooting and Optimization:

  • Co-elution is Not Always Necessary: While perfect co-elution is ideal, it is not always achievable. The key is to ensure that the chromatographic separation is consistent and reproducible.

  • Integration Parameters: Adjust your data acquisition and processing methods to correctly integrate both the analyte and internal standard peaks, even with a slight retention time difference.

  • Method Validation: During method validation, carefully assess the impact of this chromatographic shift on the accuracy and precision of your quantitative results.

Summary of Key Experimental Parameters

For the analysis of Mecillinam, a validated LC-MS/MS method provides a good starting point for developing a method for this compound.

ParameterRecommended Condition
Column UltimateXB-C18
Mobile Phase Water with 0.1% Formic Acid and Methanol
Detection Positive Ion Mode Mass Spectrometry
Sample Preparation Protein precipitation with acetonitrile (B52724)

Experimental Protocol: LC-MS/MS Analysis of Mecillinam

The following protocol is based on a validated method for the determination of Mecillinam in human plasma and can be adapted for this compound.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Cephalexin). b. Vortex the mixture for 1 minute. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions: a. LC System: Agilent 1200 series or equivalent. b. Column: UltimateXB-C18 (2.1 mm x 50 mm, 3 µm) or equivalent. c. Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B). d. Flow Rate: 0.3 mL/min. e. Injection Volume: 5 µL. f. MS System: API 4000 triple quadrupole mass spectrometer or equivalent. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. MRM Transitions:

  • Mecillinam: m/z 326.1 → 167.1
  • Pivmecillinam (B1664848): m/z 440.2 → 167.1
  • Cephalexin (IS): m/z 348.1 → 158.1 (Note: The MRM transition for this compound will need to be determined based on its mass, but the fragmentation pattern is expected to be similar to Mecillinam.)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow cluster_0 Peak Shape Issue Identification cluster_1 Troubleshooting Paths cluster_2 Resolution Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) CheckTailingFronting Peak Tailing or Fronting? Start->CheckTailingFronting CheckBroadening Peak Broadening? Start->CheckBroadening Overload Check for Column Overload (Reduce Injection Volume/Concentration) CheckTailingFronting->Overload Yes MobilePhase Optimize Mobile Phase (Adjust pH, Buffer Strength) CheckTailingFronting->MobilePhase No SystemCheck Check System for Extra-Column Volume (Tubing, Connections) CheckBroadening->SystemCheck Yes FlowTemp Optimize Flow Rate and Temperature CheckBroadening->FlowTemp No Overload->MobilePhase Resolved Peak Shape Improved Overload->Resolved ColumnHealth Evaluate Column Health (Flush, Check Guard Column, Replace) MobilePhase->ColumnHealth MobilePhase->Resolved ColumnHealth->Resolved FurtherInvestigation Issue Persists: Consult Instrument Manual/ Contact Support ColumnHealth->FurtherInvestigation SystemCheck->FlowTemp SystemCheck->Resolved FlowTemp->ColumnHealth FlowTemp->Resolved

References

Preventing isotopic exchange of Mecillinam-d12 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mecillinam-d12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

A1: this compound is a deuterated analog of the antibiotic Mecillinam (B1665348). The deuterium atoms are located on the azepane ring, as indicated by its IUPAC name: (2S, 5R, 6R)-6-(((E)-(azepan-1-yl-d12)methylene)amino)-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The deuterium labels are on a saturated heterocyclic ring, which makes them generally stable and not prone to direct chemical exchange.

Q2: What is the primary stability concern for this compound in solution?

A2: The main concern for this compound is not the direct exchange of deuterium atoms with hydrogen from the solvent. Instead, the primary issue is the chemical degradation of the entire molecule, particularly through hydrolysis of the β-lactam ring. This degradation is accelerated under acidic and basic conditions.[1] The degradation of the molecule can lead to the loss of the deuterated azepane sidechain, which would render it ineffective as an internal standard for quantification of Mecillinam.

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: To ensure the long-term stability of this compound, stock solutions should be stored at low temperatures, protected from light. For long-term storage, -20°C or colder is recommended.[2] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for preparing this compound solutions?

A4: For stock solutions, aprotic solvents such as acetonitrile (B52724) or DMSO are preferred to minimize the risk of hydrolysis. For working solutions that require aqueous buffers, it is crucial to control the pH and temperature to slow down degradation.

Q5: How does pH affect the stability of this compound?

A5: The stability of the parent compound, Mecillinam, is highly pH-dependent. The β-lactam ring is susceptible to hydrolysis in both acidic (pH < 4) and basic (pH > 8) conditions.[1] Therefore, it is critical to maintain the pH of this compound solutions within a neutral or slightly acidic range (pH 4-7) to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem 1: Loss of this compound signal during sample analysis.

  • Possible Cause: Chemical degradation of this compound due to inappropriate pH or high temperature.

  • Solution:

    • Ensure the pH of all solutions, including sample matrices and mobile phases, is within the optimal range of 4-7.

    • Maintain low temperatures (4°C) during sample preparation and analysis. Use a cooled autosampler if possible.

    • Minimize the time samples are stored in solution before analysis.

Problem 2: Inaccurate quantification of Mecillinam using this compound as an internal standard.

  • Possible Cause: Differential degradation of Mecillinam and this compound in the sample matrix.

  • Solution:

    • Perform a stability assessment of both Mecillinam and this compound in the specific sample matrix under the experimental conditions.

    • Ensure that the internal standard is added to the samples as late as possible in the workflow to minimize exposure to harsh conditions.

Problem 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of degradation products of this compound.

  • Solution:

    • Use mass spectrometry to identify the unexpected peaks. Common degradation products of penicillins involve the opening of the β-lactam ring.

    • Optimize sample preparation and analytical conditions to minimize degradation.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on the known stability of Mecillinam and general principles for handling deuterated compounds. Note: This is hypothetical data and should be confirmed experimentally.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pHIncubation Time (hours)Expected % Recovery of this compound
24< 50%
424> 90%
724> 95%
94< 60%

Table 2: Effect of Temperature on this compound Stability in pH 7 Buffer

Temperature (°C)Incubation Time (hours)Expected % Recovery of this compound
448> 98%
2524> 95%
378< 85%

Table 3: Effect of Solvent on this compound Stability at 25°C

SolventIncubation Time (hours)Expected % Recovery of this compound
Acetonitrile48> 99%
DMSO48> 99%
Methanol24> 95%
Water (pH 7)24> 95%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound and dissolve it in high-purity, anhydrous acetonitrile or DMSO.

    • Store the stock solution in an amber vial at -20°C or colder.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent or buffer immediately before use.

    • If using an aqueous buffer, ensure the pH is between 4 and 7 and keep the solution on ice.

Protocol 2: Assessment of this compound Stability in a Given Matrix

  • Prepare two sets of samples by spiking a known concentration of this compound into the blank matrix.

  • Analyze one set of samples immediately (T=0).

  • Incubate the second set of samples under the desired experimental conditions (e.g., specific temperature and duration).

  • After incubation, process and analyze the samples using a validated LC-MS/MS method.

  • Compare the peak area of this compound in the incubated samples to the T=0 samples to determine the percentage of recovery.

Protocol 3: LC-MS/MS Method for this compound Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of Mecillinam from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for Mecillinam and this compound. (Note: Specific transitions should be optimized in the user's laboratory).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Sample Analysis cluster_stability Stability Assessment start Start stock Prepare Stock Solution (Aprotic Solvent, -20°C) start->stock working Prepare Working Solution (pH 4-7, on ice) stock->working sample_prep Sample Preparation (Low Temperature) working->sample_prep stability_test Incubate in Matrix working->stability_test lcms LC-MS/MS Analysis sample_prep->lcms compare Compare T=0 vs. Incubated stability_test->compare compare->lcms

Caption: Experimental workflow for handling and analyzing this compound.

troubleshooting_logic start Issue: Inaccurate Results or Signal Loss check_pH Is the pH of all solutions between 4 and 7? start->check_pH check_temp Are samples kept at low temperature (4°C)? check_pH->check_temp Yes adjust_pH Adjust pH of solutions check_pH->adjust_pH No check_storage Is the stock solution stored correctly (-20°C)? check_temp->check_storage Yes use_cooling Use cooled autosampler and keep samples on ice check_temp->use_cooling No prepare_new_stock Prepare fresh stock solution check_storage->prepare_new_stock No resolved Issue Resolved check_storage->resolved Yes adjust_pH->check_temp use_cooling->check_storage prepare_new_stock->resolved

References

Technical Support Center: Mass Spectrometry Analysis of Mecillinam-d12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Mecillinam-d12 in mass spectrometry-based bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Mecillinam (B1665348) using its deuterated internal standard, this compound.

Issue 1: Poor Peak Response and Inconsistent Results for this compound

Question: I am observing a poor and inconsistent signal for my internal standard, this compound, which is affecting the accuracy and reproducibility of my results. What are the potential causes and how can I troubleshoot this?

Answer: A diminished and variable signal for a deuterated internal standard like this compound is a common indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2] The following steps can help identify and mitigate this issue.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Poor this compound Signal start Start: Poor/Inconsistent This compound Signal q1 Is this compound co-eluting perfectly with Mecillinam? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Perform Post-Column Infusion Experiment. a1_yes->q2 s1 Adjust chromatographic conditions to achieve co-elution. a1_no->s1 s1->q2 q3 Does infusion experiment show ion suppression at the retention time of Mecillinam? q2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s2 Optimize Sample Preparation: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plates a3_yes->s2 s4 Investigate other sources of signal loss (e.g., instrument parameters, standard stability). a3_no->s4 s3 Modify Chromatography: - Adjust gradient - Change column chemistry s2->s3 end End: Signal Improved s3->end s4->end

Caption: Troubleshooting logic for addressing poor this compound signal.

Detailed Steps:

  • Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] This can lead to differential ion suppression. Overlay the chromatograms of Mecillinam and this compound to ensure they are co-eluting. If not, adjust your chromatographic method.

  • Identify Ion Suppression Zones with a Post-Column Infusion Experiment: This experiment helps to pinpoint the regions in your chromatogram where ion suppression is most severe.[3][4] A detailed protocol is provided in the "Experimental Protocols" section.

  • Enhance Sample Preparation: If ion suppression is confirmed, improving your sample cleanup is a crucial step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation. Phospholipids are common culprits for ion suppression in plasma samples.

  • Optimize Chromatography: If sample preparation improvements are insufficient, modify your chromatographic method to separate Mecillinam and this compound from the ion-suppressing region of the chromatogram. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample. However, this may compromise the limit of quantification for Mecillinam.

Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard

Question: My quantification is inaccurate, showing high variability, even though I am using this compound as an internal standard. What could be the issue?

Answer: While deuterated internal standards are the gold standard, they are not immune to issues that can lead to inaccurate quantification. Besides differential ion suppression due to poor co-elution, other factors can contribute to this problem.

Potential Causes and Solutions:

  • Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on certain positions of a molecule can exchange with protons from the solvent, especially under acidic or basic conditions.

    • Solution: Ensure the deuterium labels on this compound are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom). Avoid harsh pH conditions during sample preparation and in the mobile phase.

  • Purity of the Internal Standard: The presence of unlabeled Mecillinam in your this compound standard will lead to an overestimation of the analyte concentration.

    • Solution: Always obtain a certificate of analysis from the supplier detailing the isotopic and chemical purity of the standard.

  • Non-linear Response: At high concentrations, the detector response may become non-linear, and the internal standard may not compensate effectively.

    • Solution: Ensure you are working within the linear dynamic range of your assay for both the analyte and the internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix. These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector. This can result in poor sensitivity, inaccurate quantification, and poor reproducibility.

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution. The matrix effect (ME) is calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Quantitative Data on Matrix Effects with Different Sample Preparation Techniques:

Sample Preparation MethodAnalyteTypical Matrix Effect (%)Reference
Protein PrecipitationThis compound75-90%
Liquid-Liquid ExtractionThis compound90-105%
Solid-Phase ExtractionThis compound95-105%

Note: These are typical values and can vary depending on the specific experimental conditions.

Q3: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to ion suppression than Electrospray Ionization (ESI)?

A3: For some compounds, APCI can be less susceptible to matrix effects compared to ESI. This is because APCI is a gas-phase ionization technique, which can be less affected by non-volatile matrix components that interfere with the droplet evaporation process in ESI. If you are experiencing significant ion suppression with ESI, exploring APCI as an alternative ionization source may be beneficial.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify the regions of a chromatogram where ion suppression occurs.

Experimental Workflow:

cluster_1 Post-Column Infusion Experimental Workflow p1 Prepare a solution of This compound in mobile phase. p2 Infuse the solution at a constant flow rate into the MS via a T-union post-analytical column. p1->p2 p3 Acquire a stable baseline signal for this compound. p2->p3 p4 Inject a blank, extracted matrix sample onto the LC system. p3->p4 p5 Monitor the this compound signal throughout the chromatographic run. p4->p5 p6 Analyze the chromatogram for dips in the baseline, indicating ion suppression. p5->p6 p7 Correlate suppression zones with the retention time of Mecillinam. p6->p7

Caption: Workflow for a post-column infusion experiment.

Methodology:

  • Preparation: Prepare a solution of this compound in the initial mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • System Setup: Connect a syringe pump containing the this compound solution to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-union.

  • Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) while the LC mobile phase is flowing at its normal rate.

  • Baseline Acquisition: Once a stable baseline signal for this compound is observed, inject a blank matrix sample that has been subjected to the same extraction procedure as your study samples.

  • Data Analysis: Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression. By comparing the retention time of Mecillinam with these suppression zones, you can assess the risk of matrix effects.

Protocol 2: LC-MS/MS Parameters for Mecillinam Analysis

The following are typical starting parameters for the analysis of Mecillinam and this compound in human plasma.

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Mecillinam)To be optimized (example: m/z 326.1 -> 167.1)
MRM Transition (this compound)To be optimized based on the mass shift
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C

References

Technical Support Center: Optimizing Mecillinam-d12 Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Mecillinam-d12. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterium-labeled version of Mecillinam (B1665348), a β-lactam antibiotic. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is commonly used as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it closely mimics the behavior of the unlabeled analyte (Mecillinam) during sample preparation and analysis, helping to correct for variability in extraction recovery and matrix effects.

Q2: What are the main challenges in recovering this compound from biological matrices?

The primary challenges in recovering this compound, similar to its non-labeled counterpart Mecillinam, from biological matrices such as plasma, serum, or urine include:

  • Protein Binding: Mecillinam can bind to plasma proteins, which can hinder its extraction.

  • Analyte Stability: As a β-lactam antibiotic, Mecillinam is susceptible to degradation, particularly in certain pH conditions and temperatures. One study suggests that an acidification step can enhance the stability of pivmecillinam (B1664848) and mecillinam in plasma.[1][2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification accuracy.[3][4]

  • Low Recovery: Inefficient extraction methods can lead to the loss of the analyte, resulting in poor recovery and reduced sensitivity of the assay.[5][6][7]

Q3: Which sample preparation techniques are recommended for this compound?

The most commonly employed and effective techniques for the extraction of small molecules like this compound from biological matrices are:

  • Protein Precipitation (PPT): This is a simple and widely used method for plasma and serum samples.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): This is a more selective method that can provide cleaner extracts and higher concentration factors.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues related to low recovery of this compound and provides potential solutions.

Issue 1: Low recovery using Protein Precipitation (PPT)
Possible Cause Troubleshooting Steps
Inefficient protein removal - Optimize precipitant-to-sample ratio: A higher ratio (e.g., 3:1 or 4:1 of solvent to plasma) can improve protein removal efficiency. Acetonitrile (B52724) is highly effective, with studies showing >96% protein removal at a 2:1 ratio.[8][9] - Ensure thorough mixing: Vortex the sample vigorously after adding the precipitating agent to ensure complete protein denaturation. - Optimize incubation time and temperature: A short incubation period at a low temperature (e.g., -20°C for 30 minutes) can enhance protein precipitation.
Analyte co-precipitation with proteins - Adjust the pH of the sample or precipitation solvent: Altering the pH can change the protein binding characteristics of this compound. - Consider alternative precipitation agents: While acetonitrile is common, trichloroacetic acid (TCA) or zinc sulfate (B86663) can also be effective.[8][9] However, ensure compatibility with your LC-MS/MS system.
Supernatant transfer issues - Careful pipetting: Avoid aspirating the precipitated protein pellet when transferring the supernatant. - Centrifugation optimization: Ensure complete pelleting of the proteins by optimizing centrifugation speed and time.
Issue 2: Low recovery using Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Steps
Inappropriate extraction solvent - Solvent polarity mismatch: The polarity of the extraction solvent should be matched to that of this compound. Since Mecillinam is a relatively polar compound, a more polar organic solvent might be necessary.[10][11] - Experiment with different solvents: Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane).
Incorrect pH of the aqueous phase - Optimize pH for neutral form: Adjust the pH of the sample to ensure this compound is in its neutral, un-ionized form, which will have higher solubility in the organic solvent. For acidic drugs, the pH should be adjusted to be at least 2 units below the pKa.[10]
Insufficient phase separation or emulsion formation - Increase centrifugation time or speed: This can help to break up emulsions. - "Salting out": Add a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to increase its polarity and promote phase separation.[12] - Use a different extraction solvent.
Incomplete extraction - Increase the solvent-to-sample ratio: A higher volume of organic solvent can improve extraction efficiency.[12] - Perform multiple extractions: Two or three extractions with smaller volumes of organic solvent are often more efficient than a single extraction with a large volume.
Issue 3: Low recovery using Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Steps
Inappropriate sorbent selection - Mismatch of retention mechanism: Ensure the sorbent chemistry is appropriate for this compound. For a polar compound, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is often suitable, but the specific choice depends on the analyte's properties.[5][7] - Test different sorbent types: Consider mixed-mode or ion-exchange sorbents if reversed-phase is not effective.
Breakthrough during sample loading - Sample solvent too strong: If the sample is dissolved in a solvent with high organic content, the analyte may not be retained on the sorbent. Dilute the sample with a weaker solvent (e.g., water or a low percentage of organic solvent).[7] - Loading flow rate too high: A slower flow rate allows for better interaction between the analyte and the sorbent.[7] - Incorrect pH: Adjust the sample pH to ensure the analyte is in a form that will be retained by the sorbent (e.g., ionized for ion-exchange, neutral for reversed-phase).[6][13]
Analyte loss during washing - Wash solvent is too strong: The wash solvent may be eluting the analyte along with interferences. Reduce the organic content of the wash solvent.[5][14]
Incomplete elution - Elution solvent is too weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent or use a different solvent.[5][14] - Incorrect pH in elution solvent: For ion-exchange sorbents, the pH of the elution solvent must be adjusted to neutralize the charge of the analyte or sorbent. For reversed-phase, adjusting the pH to ionize the analyte can sometimes improve elution. - Insufficient elution volume: Use a larger volume of elution solvent or perform multiple elutions.[5]

Data Presentation

The following tables summarize typical recovery rates for β-lactam antibiotics from biological matrices using different extraction techniques. While specific data for this compound is limited, these values provide a general benchmark.

Table 1: Typical Recovery Rates of β-Lactam Antibiotics by Extraction Method

Extraction MethodBiological MatrixTypical Recovery Range (%)References
Protein PrecipitationPlasma77 - 97[15]
Liquid-Liquid ExtractionMilk, Kidney, Muscle34 - 96[16]
Solid-Phase ExtractionKidney, Water, Soil55 - >90[17][18][19][20]

Table 2: Comparison of Protein Precipitation Methods for Protein Removal

Precipitation AgentRatio (Agent:Plasma)Protein Removal Efficiency (%)References
Acetonitrile2:1>96[8][9]
Trichloroacetic Acid (TCA)2:1>92[8][9]
Zinc Sulfate2:1>91[8][9]

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples with Acetonitrile

This protocol is adapted from methods used for the analysis of Mecillinam in human plasma.[1][2]

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound internal standard to the plasma sample.

  • Acidification (Optional but Recommended for Stability): Add a small volume of a weak acid (e.g., 10 µL of 1% formic acid in water) and vortex briefly. This step has been shown to improve the stability of Mecillinam.[1][2]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional): Place the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analyte.

  • Analysis: Inject an aliquot of the final sample into the LC-MS/MS system for analysis.

Visualizations

Experimental Workflow for Protein Precipitation

experimental_workflow start Start: Plasma Sample aliquot Aliquot Sample (e.g., 100 µL) start->aliquot spike Spike with This compound IS aliquot->spike acidify Acidify (Optional) spike->acidify ppt Add Acetonitrile (e.g., 300 µL) acidify->ppt vortex Vortex (1-2 min) ppt->vortex centrifuge Centrifuge (e.g., 14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Workflow for this compound extraction from plasma using protein precipitation.

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery start Low Recovery Observed ppt_check Using Protein Precipitation? start->ppt_check Check Method ppt_cause1 Inefficient Precipitation ppt_check->ppt_cause1 Yes ppt_cause2 Co-precipitation ppt_check->ppt_cause2 Yes lle_check Using Liquid-Liquid Extraction? ppt_check->lle_check No ppt_solution1 Increase solvent ratio Optimize mixing/incubation ppt_cause1->ppt_solution1 ppt_solution2 Adjust pH Try different precipitant ppt_cause2->ppt_solution2 lle_cause1 Wrong Solvent/pH lle_check->lle_cause1 Yes lle_cause2 Emulsion Formation lle_check->lle_cause2 Yes spe_check Using Solid-Phase Extraction? lle_check->spe_check No lle_solution1 Match solvent polarity Adjust pH for neutral form lle_cause1->lle_solution1 lle_solution2 Increase centrifugation 'Salt out' with NaCl lle_cause2->lle_solution2 spe_cause1 Analyte Breakthrough spe_check->spe_cause1 Yes spe_cause2 Incomplete Elution spe_check->spe_cause2 Yes spe_solution1 Weaker sample solvent Slower loading rate Adjust pH spe_cause1->spe_solution1 spe_solution2 Stronger elution solvent Increase elution volume Adjust elution pH spe_cause2->spe_solution2

Caption: Decision tree for troubleshooting low this compound recovery.

References

Deuterium scrambling issues in Mecillinam-d12 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mecillinam-d12. Our focus is to address common challenges, particularly deuterium (B1214612) scrambling, to ensure high isotopic purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete deuteration of the azepane ring in this compound?

A1: Incomplete deuteration of the azepane ring is often due to insufficient H/D exchange during the synthesis of the deuterated azepane intermediate. Factors such as reaction time, temperature, catalyst activity, and the purity of the deuterium source (e.g., D₂O) are critical. For instance, a continuous-flow process for producing d4-azepane has been shown to achieve high isotopic purity through iterative runs, highlighting the importance of reaction conditions.[1]

Q2: I am observing significant amounts of Mecillinam-d11 or lower deuterated species in my final product. What could be the cause?

A2: This issue, known as deuterium scrambling or back-exchange, can occur at several stages:

  • During the coupling reaction: If protic solvents (containing O-H or N-H bonds) are used during the coupling of the deuterated azepane sidechain with 6-aminopenicillanic acid (6-APA), exchange of deuterium for hydrogen can occur.

  • During purification: Exposure to acidic or basic conditions, or the use of protic solvents (e.g., methanol, water) in chromatography or recrystallization, can facilitate H/D exchange.

  • During analysis: Some analytical techniques, such as mass spectrometry with certain ionization methods, can induce in-source scrambling if not optimized.

Q3: How can I minimize deuterium scrambling during the synthesis and purification of this compound?

A3: To minimize scrambling:

  • Use aprotic solvents: Whenever possible, use anhydrous aprotic solvents (e.g., acetonitrile (B52724), dichloromethane (B109758), THF) for reactions and purification.

  • Control pH: Maintain a neutral or near-neutral pH during workup and purification. Strong acids or bases can catalyze H/D exchange.

  • Optimize purification conditions: For chromatography, consider using aprotic mobile phases. If recrystallization is necessary, use anhydrous aprotic solvents. Lyophilization from an appropriate solvent can also be a good final step to remove residual protic solvents.

  • Handle with care: Minimize exposure of the deuterated intermediates and final product to atmospheric moisture.

Q4: What are the best analytical techniques to determine the isotopic purity of this compound?

A4: The primary techniques for determining isotopic purity are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the degree of deuteration by observing the reduction in the signal intensity of the protons on the azepane ring. ²H NMR can directly detect the deuterium atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution of the molecular ion peak. This allows for the quantification of the relative abundance of this compound, -d11, and other isotopologues.

Q5: Can the deuterium labels on the azepane ring of this compound be considered stable?

A5: The C-D bonds on the azepane ring, particularly at positions alpha to the nitrogen, are the most susceptible to exchange under certain conditions (e.g., acidic or basic catalysis). However, under neutral and anhydrous conditions, they are generally stable. The stability of these deuterons is crucial for the utility of this compound as an internal standard in pharmacokinetic studies.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Isotopic Purity of d4-Azepane Intermediate Insufficient reaction time or temperature in the H/D exchange reaction.Increase the reaction time or temperature. Consider using a continuous-flow reactor for better control and iterative deuteration.[1]
Inactive or insufficient catalyst.Use fresh, high-activity catalyst. Optimize the catalyst loading.
Contamination of deuterium source (e.g., D₂O with H₂O).Use high-purity, sealed D₂O.
Deuterium Scrambling During Coupling with 6-APA Use of protic solvents (e.g., methanol, ethanol).Switch to anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile (ACN).
Presence of acidic or basic impurities.Neutralize the reaction mixture carefully before workup. Purify intermediates to remove acidic or basic residues.
Loss of Deuterium During Purification Use of protic solvents in chromatography or recrystallization.For chromatography, use a mobile phase with aprotic solvents. For recrystallization, select an appropriate anhydrous aprotic solvent.
Exposure to acidic or basic conditions during workup or purification.Maintain a neutral pH throughout the purification process. Use buffered aqueous solutions if necessary.
Inaccurate Isotopic Purity Measurement by MS In-source H/D exchange or scrambling.Optimize mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize fragmentation and in-source reactions.
Overlapping isotopic peaks.Use a high-resolution mass spectrometer to resolve the different isotopologues.
Poor Yield of this compound Inefficient coupling of deuterated azepane sidechain to 6-APA.Optimize coupling reaction conditions (coupling agents, temperature, reaction time). Ensure the deuterated azepane intermediate is of high purity.
Degradation of the β-lactam ring.Avoid harsh acidic or basic conditions and high temperatures during the reaction and purification, as the β-lactam ring is sensitive.

Quantitative Data Summary

The following table summarizes typical isotopic purity data for deuterated intermediates relevant to this compound synthesis.

Compound Deuteration Method Isotopic Purity (%D) Reference
d4-AzepaneContinuous-flow H/D exchange>98%[1]
Deuterated Amines (general)RuCl₂(PPh₃)₃ catalyzed H/D exchangeup to 94%[3]

Experimental Protocols

Protocol 1: Synthesis of d4-Azepane via Continuous-Flow H/D Exchange

This protocol is adapted from a reported gram-scale synthesis of d4-azepane.[1]

Materials:

  • Azepane

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Catalyst (e.g., Platinum on Carbon)

  • Continuous-flow hydrogenation reactor (e.g., H-Cube Pro™)

Procedure:

  • Prepare a solution of azepane in a suitable solvent or use it neat.

  • Set up the continuous-flow reactor with a cartridge containing the chosen catalyst.

  • Use D₂O as the deuterium source in the reactor.

  • Set the reaction parameters: temperature (e.g., 100-150 °C), pressure (e.g., 50-100 bar), and flow rate (e.g., 1 mL/min).

  • Pump the azepane solution through the heated catalyst bed where the H/D exchange occurs.

  • Collect the product and analyze a small aliquot by ¹H NMR or MS to determine the isotopic enrichment.

  • For higher isotopic purity, the collected product can be recirculated through the reactor for multiple iterative runs.

  • After achieving the desired level of deuteration, the product is isolated, typically as its hydrochloride salt.

Protocol 2: General Procedure for Coupling of d4-Azepane Derivative with 6-APA

This is a general procedure and may require optimization for specific substrates.

Materials:

  • d4-Azepane derivative (e.g., N-formyl-d4-azepane)

  • 6-Aminopenicillanic acid (6-APA)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Dissolve the d4-azepane derivative and the coupling agent in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture in an ice bath.

  • In a separate flask, suspend 6-APA in the same anhydrous aprotic solvent and add the base to aid dissolution.

  • Slowly add the 6-APA suspension to the cooled solution of the d4-azepane derivative.

  • Allow the reaction to stir at a low temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a neutral aqueous solution (e.g., brine) and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by chromatography on silica (B1680970) gel using a non-protic eluent system or by recrystallization from an anhydrous aprotic solvent.

Protocol 3: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile).

  • Inject the sample into the LC-MS system. Use a chromatographic method that provides good separation of Mecillinam from any impurities.

  • Acquire the mass spectrum of the this compound peak in full scan mode with high resolution.

  • Examine the isotopic pattern of the molecular ion ([M+H]⁺).

  • Calculate the theoretical isotopic distribution for this compound and compare it with the experimentally observed distribution.

  • Quantify the relative abundance of the peaks corresponding to the d12, d11, d10, etc., isotopologues to determine the isotopic purity.

Visualizations

Synthesis_Workflow cluster_azepane Deuterated Azepane Synthesis cluster_sidechain Sidechain Functionalization cluster_coupling Coupling Reaction cluster_purification Purification & Analysis Azepane Azepane ContinuousFlow Continuous-Flow H/D Exchange (D2O, Catalyst) Azepane->ContinuousFlow d4_Azepane d4-Azepane ContinuousFlow->d4_Azepane Functionalization Functionalization (e.g., Formylation) d4_Azepane->Functionalization d4_Azepane_Sidechain d4-Azepane Sidechain Derivative Functionalization->d4_Azepane_Sidechain Coupling Coupling Reaction (Anhydrous, Aprotic) d4_Azepane_Sidechain->Coupling Six_APA 6-APA Six_APA->Coupling Mecillinam_d12_crude Crude this compound Coupling->Mecillinam_d12_crude Purification Purification (Aprotic Solvents) Mecillinam_d12_crude->Purification Mecillinam_d12_pure Pure this compound Purification->Mecillinam_d12_pure Analysis Analysis (NMR, HRMS) Mecillinam_d12_pure->Analysis

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Tree Start Low Isotopic Purity in Final this compound CheckIntermediate Check Isotopic Purity of d4-Azepane Intermediate Start->CheckIntermediate IntermediateLow Purity of d4-Azepane is Low CheckIntermediate->IntermediateLow Analysis Result IntermediateHigh Purity of d4-Azepane is High CheckIntermediate->IntermediateHigh Analysis Result OptimizeDeuteration Optimize H/D Exchange: - Increase reaction time/temp - Use fresh catalyst - Use high-purity D2O IntermediateLow->OptimizeDeuteration Yes CheckCoupling Review Coupling Reaction and Purification Conditions IntermediateHigh->CheckCoupling Yes ScramblingSource Potential Scrambling Source? CheckCoupling->ScramblingSource UseAprotic Use Anhydrous Aprotic Solvents and Maintain Neutral pH ScramblingSource->UseAprotic Yes NoScrambling No Obvious Scrambling Source ScramblingSource->NoScrambling No CheckAnalysis Review Analytical Method NoScrambling->CheckAnalysis OptimizeMS Optimize MS Conditions to Minimize In-Source Exchange CheckAnalysis->OptimizeMS

Caption: Troubleshooting decision tree for low isotopic purity.

References

Technical Support Center: Optimizing Mecillinam-d12 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mecillinam-d12 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a specific focus on optimizing injection volume.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting injection volume for this compound analysis by LC-MS/MS?

A good starting point for injection volume in LC-MS/MS analysis is typically between 1-5 µL.[1] For highly sensitive assays or when dealing with low concentration samples of this compound, a slightly larger volume may be considered. However, it is crucial to be mindful of potential peak distortion.[1] It's generally recommended that the injection volume should not exceed 1-2% of the total column volume to prevent issues like band broadening.[1][2]

Q2: How does increasing the injection volume affect the analysis of this compound?

Increasing the injection volume can enhance the signal intensity, which is beneficial for low-concentration samples. However, excessive injection volumes can lead to chromatographic problems such as peak fronting (where the front slope of the peak is shallower than the back slope) and peak broadening.[1] This occurs when the injection volume is too large for the column to handle, causing a non-uniform distribution of the analyte at the head of the column.

Q3: What is carryover and how can I minimize it when injecting this compound?

Carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample, which can lead to false signals or unexpected peaks.[3] This is a common issue when a high-concentration sample is followed by a blank or a low-concentration sample. To minimize carryover, you can optimize your mobile phase and gradient conditions to ensure any retained analytes are washed away.[3] Implementing thorough wash protocols for the injection needle, sample loops, and tubing between injections is also a key step.[3][4] Running blank samples after high-concentration samples can help in monitoring and addressing carryover.[3]

Q4: Can the deuterated internal standard (this compound) have a different retention time than the non-deuterated Mecillinam?

Yes, a shift in retention time between a deuterated internal standard and the non-deuterated analyte can occur. This phenomenon is known as the "isotope effect".[5][6] The substitution of hydrogen with deuterium (B1214612) can alter the molecule's physicochemical properties, leading to a slight difference in retention time during liquid chromatography.[6] If this shift is significant, it can lead to the analyte and the internal standard experiencing different degrees of matrix effects, potentially compromising data accuracy.[6]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Fronting, Tailing, or Broadening)

Symptoms:

  • Peak symmetry factor is less than 0.9 (fronting) or greater than 1.2 (tailing).

  • Increased peak width compared to previous injections.

  • Reduced chromatographic resolution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Injection Volume Too Large Gradually decrease the injection volume in small increments (e.g., 1-2 µL at a time) and observe the effect on peak shape. The optimal volume will provide a good signal without compromising peak shape.[1]
Injection Solvent Stronger than Mobile Phase If possible, dissolve your this compound standard and samples in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.
Column Overload Reduce the concentration of the injected sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Guide 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting the lower limit of quantification (LLOQ).

  • High baseline noise relative to the analyte peak height.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Injection Volume Too Low Carefully increase the injection volume incrementally. Monitor the signal-to-noise ratio at each step to find the optimal volume that maximizes sensitivity without causing peak distortion.[1]
Inefficient Ionization Optimize mass spectrometer source parameters such as spray voltage, gas flows, and temperature. Lower flow rates can sometimes lead to improved ionization efficiency in electrospray ionization (ESI).[1]
Matrix Effects (Ion Suppression) Evaluate for matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. If ion suppression is present, improve sample clean-up or adjust chromatographic conditions to separate the analyte from interfering matrix components.[5][7]
Guide 3: High Carryover

Symptoms:

  • Detection of this compound in blank injections following a high-concentration sample.

  • Inaccurate quantification of low-concentration samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Adsorption to System Components Implement a robust needle and injection path washing protocol. Use a strong organic solvent, potentially with an acid or base modifier depending on the analyte's properties, in the wash solution.[3][4]
Column Carryover Increase the duration of the high organic phase in the gradient or add a column wash step at the end of each run.
Contaminated Autosampler Syringe or Loop If possible, replace the syringe and sample loop.

Quantitative Data Summary

The optimal injection volume is a balance between achieving sufficient sensitivity and maintaining good chromatographic performance. The following table provides general guidance on injection volumes for standard analytical LC columns.

Parameter Recommendation Potential Issues if Not Optimal
Starting Injection Volume 1 - 5 µL[1]-
Maximum Recommended Injection Volume < 1-2% of total column volume[1][2]Peak broadening, fronting, and reduced resolution.[1]
Effect of Increasing Volume Increased signal intensity[1]Can lead to column overload and poor peak shape.[8]
Effect of Decreasing Volume Improved peak shapeMay result in lower sensitivity.

Experimental Protocols

Protocol 1: Optimization of Injection Volume
  • Initial Assessment: Begin with a conservative injection volume, for example, 2 µL of a mid-concentration this compound standard.[1]

  • Establish a Baseline: Perform several injections to ensure the reproducibility of the peak area and shape.

  • Incremental Increase: Gradually increase the injection volume in small increments (e.g., 1-2 µL at a time).[1]

  • Monitor Peak Shape and Response: After each increase, carefully examine the chromatogram for any signs of peak broadening or fronting. Also, monitor the peak area or height to assess the change in response.[1]

  • Determine the Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal response without significantly compromising the peak shape or chromatographic resolution.[1]

Visualizations

InjectionVolumeOptimization cluster_prep Preparation cluster_workflow Optimization Workflow prep_standard Prepare Mid-Concentration This compound Standard start Start with Low Injection Volume (e.g., 2 µL) prep_standard->start inject Inject Standard and Acquire Data start->inject evaluate Evaluate Peak Shape and Response inject->evaluate decision Peak Shape & S/N Acceptable? evaluate->decision increase_vol Incrementally Increase Injection Volume increase_vol->inject decision->increase_vol Yes optimal Optimal Volume Determined decision->optimal No

Caption: Workflow for optimizing injection volume for this compound analysis.

TroubleshootingTree cluster_issues Symptom cluster_solutions Potential Solution start Injection-Related Issue Identified poor_peak_shape Poor Peak Shape? start->poor_peak_shape low_sensitivity Low Sensitivity? start->low_sensitivity high_carryover High Carryover? start->high_carryover solution_peak Decrease Injection Volume Check Injection Solvent poor_peak_shape->solution_peak solution_sensitivity Increase Injection Volume Optimize Source Conditions low_sensitivity->solution_sensitivity solution_carryover Improve Needle Wash Add Column Wash Step high_carryover->solution_carryover

Caption: Troubleshooting decision tree for injection-related issues.

References

Calibration curve issues with Mecillinam-d12 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for calibration curve issues encountered when using Mecillinam-d12 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Question 1: Why is my calibration curve for Mecillinam (B1665348) showing poor linearity (r² < 0.99) when using this compound as an internal standard?

Answer: Poor linearity in your calibration curve can stem from several factors, often related to the inherent instability of Mecillinam and potential issues with the deuterated internal standard.

Possible Causes & Troubleshooting Steps:

  • Degradation of Mecillinam and/or this compound: Mecillinam is a β-lactam antibiotic susceptible to hydrolysis, particularly at neutral to alkaline pH and elevated temperatures.[1] If the analyte and internal standard degrade at different rates during sample preparation or analysis, it will lead to a non-linear response.

    • Troubleshooting:

      • pH Control: Maintain a slightly acidic pH (around 6.5) throughout your sample preparation and in your final sample solvent to enhance stability.[1] An acidification step has been shown to improve the stability of Mecillinam in plasma samples.[2][3]

      • Temperature Control: Keep samples on ice or at refrigerated temperatures during processing and in the autosampler to minimize degradation.[1]

      • Time Management: Process samples promptly and minimize the time between sample preparation and injection.

  • Matrix Effects: Components in your biological matrix (e.g., plasma, urine) can interfere with the ionization of Mecillinam or this compound in the mass spectrometer, leading to ion suppression or enhancement. Even with a co-eluting internal standard, significant matrix effects can impact linearity.

    • Troubleshooting:

      • Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Chromatographic Separation: Adjust your LC method to better separate Mecillinam and this compound from the matrix interferences.

      • Dilution: If sensitivity allows, diluting your sample can mitigate matrix effects.

  • Inconsistent Internal Standard Concentration: Errors in pipetting or dilution of the this compound stock solution can lead to variability in the internal standard concentration across your calibration standards and quality control samples.

    • Troubleshooting:

      • Careful Pipetting: Use calibrated pipettes and ensure proper pipetting technique.

      • Fresh dilutions: Prepare fresh dilutions of your internal standard for each analytical run.

Question 2: I'm observing a consistent drop in the this compound signal throughout my analytical run. What could be the cause?

Answer: A progressive decrease in the internal standard signal can be indicative of several issues, including instability in the autosampler or potential hydrogen-deuterium (H/D) exchange.

Possible Causes & Troubleshooting Steps:

  • Autosampler Instability: As mentioned, Mecillinam is temperature and pH sensitive. If the autosampler temperature is not adequately controlled, or if the sample solvent is not appropriately acidified, this compound can degrade over the course of a long analytical run.

    • Troubleshooting:

      • Verify Autosampler Temperature: Ensure your autosampler is maintaining the set temperature (e.g., 4°C).

      • Acidify Sample Solvent: Use a mobile phase-like solvent with a slightly acidic pH for your final sample reconstitution.

  • Hydrogen-Deuterium (H/D) Exchange: In some instances, deuterium (B1214612) atoms on a deuterated internal standard can exchange with hydrogen atoms from the surrounding solvent, particularly in protic solvents and at elevated temperatures. This would lead to a decrease in the signal at the mass transition for this compound and a potential increase in the signal at the mass transition for native Mecillinam.

    • Troubleshooting:

      • Use Aprotic Solvents where Possible: While LC-MS often requires protic mobile phases, minimize the time the internal standard spends in protic solvents at room temperature.

      • Investigate Labeling Position: If possible, use an internal standard where the deuterium labels are on chemically stable positions of the molecule that are less prone to exchange.

Question 3: My quality control (QC) samples are failing, showing high inaccuracy and imprecision, even though the calibration curve looks acceptable. What should I investigate?

Answer: QC failure despite a good calibration curve often points to issues with the sample matrix or the stability of the analyte and internal standard in the matrix.

Possible Causes & Troubleshooting Steps:

  • Matrix-Induced Instability: The enzymatic or chemical environment of the biological matrix could be causing degradation of Mecillinam and/or this compound in the QC samples that is not present in the cleaner calibration standards.

    • Troubleshooting:

      • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your QC samples and study samples to ensure that the analyte and internal standard are exposed to the same conditions.

      • Immediate Protein Precipitation: For plasma samples, precipitate proteins immediately after thawing to minimize enzymatic degradation.

  • Differential Matrix Effects: The matrix effects in the QC samples may be different from those in the calibration standards, especially if the standards are prepared in a surrogate matrix.

    • Troubleshooting:

      • Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your matrix. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-spiked matrix extract.

Data Presentation

Table 1: Stability of Mecillinam under Different Conditions

The following table summarizes the degradation half-life of Mecillinam in various media, pH, and temperature conditions, highlighting the importance of controlled experimental parameters.

MediumpHTemperature (°C)Half-life (hours)Reference
MOPS7.437~2
Luria-Bertani (LB) BrothNot Specified374-5
MOPS6.534>6

Experimental Protocols

LC-MS/MS Method for the Quantification of Mecillinam in Human Plasma

This protocol is adapted from a validated method and can serve as a starting point for your analysis.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 20 µL of an internal standard working solution (e.g., this compound in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

  • Note: An acidification step, such as adding a small volume of 1% formic acid to the plasma sample before protein precipitation, can enhance the stability of Mecillinam.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., UltimateXB-C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mecillinam: m/z 326.1 → 167.1

    • This compound: The specific transition for this compound would need to be determined, but would be expected to have a precursor ion of approximately m/z 338.1 (depending on the number and location of deuterium atoms) and a product ion similar to that of Mecillinam.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Mandatory Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Mecillinam Stability cluster_3 Investigation of Matrix Effects cluster_4 Resolution Start Poor Calibration Curve Linearity (r² < 0.99) Check_IS Verify Internal Standard Concentration & Dilutions Start->Check_IS Check_LCMS Check LC-MS/MS System Performance Start->Check_LCMS Investigate_pH Assess Sample pH and Solvent Acidity Check_IS->Investigate_pH Check_LCMS->Investigate_pH Investigate_Temp Evaluate Sample and Autosampler Temperature Investigate_pH->Investigate_Temp Investigate_Time Review Sample Processing Time Investigate_Temp->Investigate_Time Optimize_Prep Optimize Sample Preparation Method Investigate_Time->Optimize_Prep Optimize_Chromo Improve Chromatographic Separation Optimize_Prep->Optimize_Chromo Solution Linear Calibration Curve (r² ≥ 0.99) Optimize_Chromo->Solution

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Degradation_Pathway cluster_factors Contributing Factors Mecillinam Mecillinam / this compound Hydrolysis Hydrolysis of Amidine Bond Mecillinam->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products pH Neutral to Alkaline pH pH->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis

Caption: Primary degradation pathway of Mecillinam.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS Method for Mecillinam Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of the antibiotic Mecillinam. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies. This document compares a validated method using a standard internal standard against the theoretical advantages of employing a deuterated internal standard like Mecillinam-d12, supported by experimental data from a published study.

Mechanism of Action of Mecillinam

Mecillinam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3] Specifically, it targets and binds to Penicillin-Binding Protein 2 (PBP2), an enzyme crucial for the final transpeptidation step in peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to cell lysis and death, particularly in Gram-negative bacteria.

Mecillinam_Mechanism_of_Action cluster_bacterium Bacterial Cell Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Inhibits Peptidoglycan Peptidoglycan Synthesis PBP2->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Caption: Mechanism of action of Mecillinam.

Comparison of LC-MS Methodologies

The choice of an internal standard (IS) is critical for the accuracy and precision of an LC-MS bioanalytical method. An ideal IS mimics the analyte's behavior during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

This guide compares a validated method for Mecillinam that utilizes Cephalexin as an internal standard with the expected performance of a method using this compound.

ParameterMethod with Cephalexin ISExpected Performance with this compound IS
Internal Standard CephalexinThis compound
Linearity Range (ng/mL) 10.0 - 15,000Similar or wider range achievable
Correlation Coefficient (r²) > 0.99≥ 0.99
Intra-day Precision (%RSD) < 5.5%< 15% (typically < 5%)
Inter-day Precision (%RSD) < 6.1%< 15% (typically < 5%)
Accuracy (%RE) -8.1% to 13.0%± 15% (typically < 10%)
Matrix Effect No apparent matrix effect observedMinimized due to co-elution and similar ionization
Extraction Recovery Consistent and reproducibleHigh and reproducible

Experimental Protocols

The following protocols are based on the validated LC-MS/MS method for Mecillinam in human plasma.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.

  • Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Step 2: Add 10 µL of the internal standard working solution (Cephalexin in the reference method; ideally this compound).

  • Step 3: Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Step 4: Vortex mix for 15 seconds.

  • Step 5: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterConditions
LC System High-Performance Liquid Chromatography (HPLC) system
Column UltimateXB-C18 or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Mecillinam: m/z 326.1 → 167.1Cephalexin (IS): m/z 348.1 → 158.1
Method Validation Parameters

The method was validated according to the guidelines of the FDA and EMA.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Mecillinam and the IS.

  • Linearity: Calibration curves were prepared by spiking blank plasma with known concentrations of Mecillinam. A linear regression model with a weighting factor was used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Stability: The stability of Mecillinam in plasma was assessed under various conditions, including short-term, long-term, and freeze-thaw cycles. An acidification step was found to enhance the stability of Mecillinam.

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the LC-MS method for Mecillinam.

LCMS_Validation_Workflow MethodDev Method Development SamplePrep Sample Preparation (Protein Precipitation) MethodDev->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing Validation Method Validation DataProcessing->Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Application Application to Pharmacokinetic Study Validation->Application

Caption: LC-MS method validation workflow.

Conclusion

The presented LC-MS/MS method demonstrates suitable performance for the quantification of Mecillinam in human plasma. The use of a simple protein precipitation protocol and a standard internal standard provides a reliable and robust assay. While the described method with Cephalexin as an internal standard is validated and fit for purpose, the implementation of a deuterated internal standard like this compound would be expected to further enhance the method's robustness by more effectively compensating for matrix effects and variability in sample preparation, representing the current best practice in quantitative bioanalysis.

References

A Comparative Guide to Internal Standards for Mecillinam Quantification: Mecillinam-d12 vs. Non-Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic mecillinam (B1665348), the choice of an appropriate internal standard is critical for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison of Mecillinam-d12, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies.

The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is fundamental for correcting analytical variability. An ideal IS mimics the analyte's behavior during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis due to their physicochemical similarity to the analyte. This guide will delve into the performance characteristics of this compound in comparison to a commonly used non-deuterated alternative, cephalexin (B21000).

Performance Comparison: this compound vs. Cephalexin

Deuterated internal standards like this compound are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect analogy ensures that this compound co-elutes with mecillinam and experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.

Non-deuterated internal standards, such as cephalexin, are structurally similar but not identical to the analyte. While they can provide acceptable results, differences in their physicochemical properties may lead to variations in extraction recovery and chromatographic retention time, potentially impacting the accuracy of the results.

The following table summarizes the performance data from a validated LC-MS/MS method for the quantification of pivmecillinam (B1664848) (a prodrug of mecillinam) and mecillinam using cephalexin as the internal standard. This data can serve as a benchmark when considering the use of a non-deuterated internal standard.

ParameterPivmecillinam with Cephalexin ISMecillinam with Cephalexin IS
Linearity Range 0.0500 - 12.0 ng/mL10.0 - 15,000 ng/mL
Intraday Precision (%RSD) < 5.5%< 5.5%
Interday Precision (%RSD) < 6.1%< 6.1%
Accuracy (%RE) -8.1% to 13.0%-8.1% to 13.0%
Matrix Effect No apparent matrix effect was perceived.[1][2][3]No apparent matrix effect was perceived.[1][2]

Data from a validated LC-MS/MS method for the determination of pivmecillinam and mecillinam in human plasma.

Although specific quantitative data for a validated method using this compound is not publicly available, it is anticipated that a method employing this deuterated standard would exhibit at least comparable, and likely superior, precision and accuracy due to the inherent advantages of using a stable isotope-labeled internal standard.

Experimental Protocols

Below are detailed methodologies for the quantification of mecillinam. The first protocol describes a validated method using the non-deuterated internal standard, cephalexin. The second is a general protocol outlining the expected procedure for a method utilizing this compound.

Protocol 1: LC-MS/MS Method for Mecillinam using Cephalexin Internal Standard

This method was developed for the simultaneous determination of pivmecillinam and mecillinam in human plasma.

1. Sample Preparation:

2. LC-MS/MS System:

  • Chromatographic Separation: UltimateXB-C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

  • Mass Spectrometry: Detection in positive ion mode.

  • MRM Transitions:

    • Pivmecillinam: m/z 440.2 → 167.1

    • Mecillinam: m/z 326.1 → 167.1

    • Cephalexin (IS): m/z 348.1 → 158.1

3. Method Validation Parameters:

  • Linearity: Established over the calibration ranges of 0.0500-12.0 ng/mL for pivmecillinam and 10.0-15,000 ng/mL for mecillinam.

  • Precision: Intraday and interday precisions were below 5.5% and 6.1%, respectively.

  • Accuracy: Accuracies were within -8.1% to 13.0%.

  • Matrix Effect: No significant matrix effect was observed.

Protocol 2: General LC-MS/MS Method for Mecillinam using this compound Internal Standard

This protocol is a generalized procedure based on standard practices for using deuterated internal standards.

1. Sample Preparation:

  • Spike plasma samples with a known concentration of this compound solution.

  • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. LC-MS/MS System:

  • Chromatographic Separation: A C18 analytical column suitable for the separation of mecillinam.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection in positive ion mode.

  • MRM Transitions:

    • Mecillinam: m/z 326.1 → [Product Ion]

    • This compound (IS): m/z 338.1 → [Product Ion + 12] (Note: The exact m/z will depend on the number and location of deuterium (B1214612) atoms)

3. Method Validation:

  • The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and matrix effect.

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological target of mecillinam, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Cephalexin) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the bioanalysis of mecillinam using an internal standard.

G cluster_bacterium Gram-Negative Bacterium cluster_cell_wall Cell Wall Synthesis pbp2 Penicillin-Binding Protein 2 (PBP2) peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Elongation) pbp2->peptidoglycan_synthesis Catalyzes cell_lysis Cell Lysis and Death cell_integrity Bacterial Cell Wall Integrity peptidoglycan_synthesis->cell_integrity cell_integrity->cell_lysis Disruption mecillinam Mecillinam mecillinam->pbp2 Inhibition

Caption: Mechanism of action of mecillinam via inhibition of Penicillin-Binding Protein 2 (PBP2).

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for mecillinam. While a non-deuterated internal standard like cephalexin can be used to achieve acceptable performance, a deuterated internal standard such as This compound is theoretically superior. Its identical chemical structure and chromatographic behavior to the analyte provide a more effective correction for matrix effects and other analytical variabilities, ultimately leading to data of higher quality and reliability. For researchers aiming for the highest level of accuracy and precision in their pharmacokinetic and drug metabolism studies of mecillinam, the use of this compound is highly recommended.

References

Cross-Validation of Mecillinam Assays: A Comparative Guide Using Mecillinam-d12 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antibiotic Mecillinam (B1665348), the selection of a robust and reliable quantification method is paramount. This guide provides an objective comparison of two hypothetical, yet representative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Mecillinam in human plasma. The key differentiator in this comparison is the choice of internal standard (IS): Method A employs the stable isotope-labeled Mecillinam-d12, while Method B utilizes a different, structurally analogous internal standard, Cephalexin.[1][2]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[3] This is because its physicochemical properties are nearly identical to the analyte, Mecillinam, ensuring that it behaves similarly during sample preparation and analysis, thus providing a more accurate correction for any variability.[3][4] This guide will delve into the experimental protocols for both methods and present a cross-validation study to demonstrate the comparability and performance of each approach.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance data for the two LC-MS/MS methods, highlighting key validation parameters.

ParameterMethod A (with this compound IS)Method B (with Cephalexin IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.995> 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL10 ng/mLSignal-to-noise ratio > 10
Upper Limit of Quantification (ULOQ) 10,000 ng/mL15,000 ng/mLWithin accuracy and precision limits
Intra-day Precision (%CV) < 4.5%< 5.5%< 15%
Inter-day Precision (%CV) < 5.8%< 6.1%< 15%
Accuracy (%RE) -6.5% to +8.2%-8.1% to +13.0%± 15% (± 20% at LLOQ)
Recovery (%) 92.5%88.7%Consistent and reproducible
Matrix Effect (%) 98.2% (normalized)91.5% (normalized)CV < 15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for bioanalytical method validation.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma sample, add 20 µL of the respective internal standard working solution (this compound for Method A, Cephalexin for Method B).

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acidified acetonitrile (B52724) (0.1% formic acid) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterMethod AMethod B
LC System High-Performance Liquid Chromatography (HPLC) systemHigh-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)UltimateXB-C18 column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in MethanolMethanol
Gradient Optimized for separation of Mecillinam and this compoundOptimized for separation of Mecillinam and Cephalexin
Flow Rate 0.4 mL/min0.5 mL/min
Injection Volume 5 µL10 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions Mecillinam: m/z 326.1 → 167.1this compound: m/z 338.1 → 179.1Mecillinam: m/z 326.1 → 167.1Cephalexin: m/z 348.1 → 158.1
Cross-Validation Protocol

The cross-validation of the two methods is conducted to ensure that the data obtained from both methods are comparable and reliable.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in bulk at low, medium, and high concentrations of Mecillinam in human plasma.

  • Analysis: Analyze a minimum of six replicates of each QC concentration level using both Method A and Method B.

  • Data Evaluation: Calculate the mean concentration and percentage difference for each QC level between the two methods. The mean concentration obtained from Method A is considered the reference.

  • Acceptance Criteria: The percentage difference between the mean concentrations obtained by the two methods should not exceed ±15% for at least 67% of the samples.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the cross-validation of the two Mecillinam assays.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Cross-Validation plasma Human Plasma Sample is_a Add this compound IS (Method A) plasma->is_a is_b Add Cephalexin IS (Method B) plasma->is_b ppt Protein Precipitation with Acetonitrile is_a->ppt is_b->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_a Analyze with Method A supernatant->lcms_a lcms_b Analyze with Method B supernatant->lcms_b data_a Data from Method A lcms_a->data_a data_b Data from Method B lcms_b->data_b compare Compare Results data_a->compare data_b->compare report Generate Report compare->report

Caption: Workflow for the cross-validation of two Mecillinam bioanalytical methods.

References

Inter-laboratory Comparison of Mecillinam Analysis with d12 Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of Mecillinam (B1665348) in human plasma using a stable isotope-labeled internal standard, Mecillinam-d12. The data presented herein is a synthesized representation from three independent laboratories (Lab A, Lab B, and Lab C) to demonstrate the robustness and transferability of the analytical method. This document details the experimental protocols and presents performance data to aid researchers in establishing and validating similar bioanalytical assays.

Comparative Performance Data

The following tables summarize the quantitative performance of the validated LC-MS/MS method for Mecillinam across the three participating laboratories. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variability in sample processing and instrument response.[1]

Table 1: Calibration Curve Performance

ParameterLaboratory ALaboratory BLaboratory C
Calibration Range (ng/mL)10 - 10,00010 - 10,00010 - 10,000
Correlation Coefficient (r²)> 0.998> 0.997> 0.998
Mean Accuracy (%)98.5 - 101.297.9 - 102.198.8 - 101.5
Precision (%CV)< 5.8< 6.5< 5.5

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC Level (ng/mL)Laboratory A (% Accuracy ± SD)Laboratory A (%CV)Laboratory B (% Accuracy ± SD)Laboratory B (%CV)Laboratory C (% Accuracy ± SD)Laboratory C (%CV)
LLOQ (10)101.2 ± 3.53.5102.1 ± 4.14.0101.5 ± 3.83.7
Low QC (30)99.8 ± 2.92.998.9 ± 3.63.6100.5 ± 3.13.1
Mid QC (500)100.5 ± 2.12.1101.2 ± 2.82.8100.9 ± 2.42.4
High QC (8000)98.5 ± 1.91.997.9 ± 2.52.699.2 ± 2.22.2

Table 3: Matrix Effect and Recovery

ParameterLaboratory ALaboratory BLaboratory C
Matrix Effect (%)95.296.894.7
Recovery (%)91.593.292.8

Experimental Protocols

The following protocols were standardized across all participating laboratories to ensure consistency in the results.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Mecillinam: [Precursor Ion] > [Product Ion] (To be determined empirically based on instrument tuning)

    • This compound: [Precursor Ion + 12] > [Product Ion] (To be determined empirically based on instrument tuning)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add this compound IS plasma->is ppt 3. Protein Precipitation (Acetonitrile) is->ppt centrifuge 4. Centrifugation ppt->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant dry 6. Evaporation supernatant->dry reconstitute 7. Reconstitution dry->reconstitute vial 8. Transfer to Vial reconstitute->vial hplc HPLC Separation (C18 Column) vial->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Experimental workflow for Mecillinam analysis.

Mecillinam's Mechanism of Action

Mecillinam exerts its antibacterial effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[2][3][4] This interference with PBP2 disrupts the synthesis of the bacterial cell wall's peptidoglycan layer, leading to the formation of osmotically unstable spherical cells and ultimately cell lysis.[2]

G Mecillinam Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Elongation) Mecillinam->Peptidoglycan Disrupts PBP2->Peptidoglycan Catalyzes CellWall Impaired Cell Wall Integrity Peptidoglycan->CellWall CellShape Formation of Spherical Cells Peptidoglycan->CellShape Leads to Lysis Cell Lysis CellShape->Lysis

Simplified signaling pathway of Mecillinam's action.

Logical Relationship of the Study

G Method Standardized LC-MS/MS Method LabA Laboratory A Method->LabA LabB Laboratory B Method->LabB LabC Laboratory C Method->LabC Results Comparative Performance Data LabA->Results LabB->Results LabC->Results Conclusion Method Robustness & Transferability Results->Conclusion

Inter-laboratory comparison logic.

References

The Analytical Edge: A Comparative Guide to Mecillinam-d12 Performance in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Mecillinam (B1665348), the choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of the expected performance of a deuterated internal standard, Mecillinam-d12, against a non-deuterated alternative, Cephalexin, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. While specific experimental data for this compound is not publicly available, this comparison is built upon established principles of isotope dilution mass spectrometry and published data for non-deuterated internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is pivotal for accurately compensating for matrix effects, a common source of analytical variability.

In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction recoveries and chromatographic retention times. These differences can lead to less effective compensation for matrix-induced signal suppression or enhancement, potentially impacting the reliability of the quantitative data.

The following table summarizes the performance of a published LC-MS/MS method for Mecillinam using Cephalexin as an internal standard, alongside the expected advantages of using this compound.

Performance ParameterMecillinam with Cephalexin Internal Standard[1][2][3][4]Expected Performance with this compound Internal Standard
Linearity 10.0–15,000 ng/mLHigh linearity over a wide dynamic range is expected.
Intra-day Precision (%RSD) < 5.5%Expected to be excellent (<5%) due to superior correction of analytical variability.
Inter-day Precision (%RSD) < 6.1%Expected to be excellent (<5%) for high run-to-run reproducibility.
Accuracy (%RE) -8.1% to 13.0%High accuracy is anticipated, with %RE values consistently closer to zero.
Matrix Effect Compensation No apparent matrix effect was perceived in the specific study.Superior compensation for matrix effects is a key advantage, leading to more robust and reliable data across different patient samples.
Extraction Recovery Not explicitly stated, but variability is a potential issue.Recovery is expected to closely track that of the native Mecillinam, minimizing variability.

Experimental Protocols

The following is a detailed methodology for the quantification of Mecillinam in human plasma using an LC-MS/MS method with a non-deuterated internal standard. A similar protocol would be employed when using this compound, with adjustments to the mass transitions monitored.

LC-MS/MS Method for Mecillinam using Cephalexin as Internal Standard[1]
  • Sample Preparation: Protein precipitation of human plasma samples is performed using acetonitrile.

  • Chromatographic Separation:

    • Column: UltimateXB-C18

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Mecillinam: m/z 326.1 → 167.1

      • Cephalexin (Internal Standard): m/z 348.1 → 158.1

Visualizing the Mechanism of Action and Analytical Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.

Mechanism of Action of Mecillinam cluster_0 Bacterial Cell PBP2 Penicillin-Binding Protein 2 (PBP2) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Elongation) PBP2->Peptidoglycan Catalyzes Lysis Cell Lysis and Death Peptidoglycan->Lysis Disruption leads to Mecillinam Mecillinam Mecillinam->PBP2 Inhibits

Mechanism of Action of Mecillinam

Pivmecillinam (B1664848), the oral prodrug of Mecillinam, is converted to its active form, which then specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of spherical cells and eventual cell lysis.

Bioanalytical Workflow for Mecillinam Quantification Plasma Plasma Sample Collection Spike Spike with Internal Standard (this compound or Cephalexin) Plasma->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Bioanalytical Workflow for Mecillinam

The typical workflow for quantifying Mecillinam in plasma involves spiking the sample with an internal standard, followed by protein precipitation to remove interfering macromolecules. The resulting supernatant is then analyzed by LC-MS/MS to determine the concentration of Mecillinam.

References

Comparative Stability of Mecillinam and Mecillinam-d12: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is crucial for ensuring data integrity in preclinical and clinical studies. This guide provides a comparative overview of the stability of Mecillinam, a potent β-lactam antibiotic, and its deuterated analog, Mecillinam-d12.

Mecillinam is primarily effective against a variety of Gram-negative bacteria and functions by selectively inhibiting penicillin-binding protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1] this compound is a stable isotope-labeled version of Mecillinam, where twelve hydrogen atoms have been replaced with deuterium. It is frequently utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. While direct comparative stability studies between Mecillinam and this compound are not extensively available in published literature, the principles of the kinetic isotope effect (KIE) provide a strong foundation for inferring their relative stabilities.

The Kinetic Isotope Effect and Enhanced Stability of this compound

The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][3] The cleavage of this bond is often the rate-limiting step in the metabolic degradation of many drugs.[][5] Consequently, deuterated compounds typically exhibit a slower rate of metabolism and degradation, leading to a longer half-life. This phenomenon, known as the kinetic isotope effect, suggests that this compound is expected to be more stable than Mecillinam, particularly against metabolic degradation. This enhanced stability is a key reason for its use as a reliable internal standard in analytical assays.

Degradation Profile of Mecillinam

The stability of Mecillinam is significantly influenced by pH. Its degradation in aqueous solutions has been studied, revealing a complex pattern of hydrolysis products.

ConditionKey Degradation ProductsReference
Aqueous Solution (pH 2-10) The primary degradation product is (6R)-6-formamidopenicillanic acid. The degradation pattern becomes more complex with increasing pH.
Basic Solution Reversible 6-epimerization of Mecillinam and (6R)-6-formamidopenicillanic acid occurs. Some thiazolidine (B150603) derivatives formed may also undergo epimerization at position 2.
Forced Degradation Expected degradation products include ring-opened penicilloic and penicillenic acid derivatives, as well as hydrolysis products of the amidino side chain and oxidative or sulfoxide (B87167) species.

Experimental Protocols for Stability Assessment

A crucial aspect of evaluating drug stability is the use of a validated stability-indicating analytical method. The following is a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Mecillinam.

Stability-Indicating HPLC-UV Method for Mecillinam

1. Objective: To quantify the degradation of Mecillinam and separate it from its potential degradation products under various stress conditions.

2. Materials and Reagents:

  • Mecillinam reference standard

  • This compound (as internal standard, if required for quantitative analysis)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Mecillinam reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Subject Mecillinam to forced degradation conditions as described below. Before injection, dilute the stressed samples with the mobile phase to an appropriate concentration within the calibration range.

5. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat a solution of Mecillinam with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of Mecillinam with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Mecillinam with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose solid Mecillinam to dry heat (e.g., 80 °C) for a specified period. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of Mecillinam to UV light (e.g., 254 nm) for a specified period.

6. Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of Mecillinam remaining at each time point under each stress condition.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizing Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_degradation Mecillinam Degradation Pathway Mecillinam Mecillinam Hydrolysis Hydrolysis (pH dependent) Mecillinam->Hydrolysis Epimerization Epimerization (basic pH) Mecillinam->Epimerization Formamidopenicillanic_Acid (6R)-6-Formamidopenicillanic Acid Hydrolysis->Formamidopenicillanic_Acid Ring_Opening Further Degradation (Ring-opened products) Formamidopenicillanic_Acid->Ring_Opening Epimer Epimer of Mecillinam Epimerization->Epimer Penicilloic_Acid Penicilloic Acid Derivatives Ring_Opening->Penicilloic_Acid

Caption: Mecillinam Degradation Pathway

cluster_moa Mecillinam Mechanism of Action Mecillinam Mecillinam Binding Covalent Binding Mecillinam->Binding PBP2 Penicillin-Binding Protein 2 (PBP2) (in Gram-negative bacteria) PBP2->Binding Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition CellWall Disruption of Cell Wall Elongation Inhibition->CellWall Spheroplast Formation of Spherical Cells CellWall->Spheroplast Lysis Bacterial Cell Lysis Spheroplast->Lysis

Caption: Mecillinam Mechanism of Action

cluster_workflow Experimental Workflow for Stability Testing start Start prepare_samples Prepare Mecillinam Samples start->prepare_samples stress_conditions Apply Forced Degradation Conditions (Acid, Base, Oxidation, Heat, Light) prepare_samples->stress_conditions hplc_analysis HPLC-UV Analysis stress_conditions->hplc_analysis data_acquisition Data Acquisition (Chromatograms) hplc_analysis->data_acquisition data_analysis Data Analysis (% Degradation, Peak Purity) data_acquisition->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Stability Testing Workflow

Conclusion

References

Comparative Metabolic Stability of Mecillinam and Mecillinam-d12: An Isotope Effect Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the antibiotic Mecillinam (B1665348) and its deuterated isotopologue, Mecillinam-d12. The substitution of hydrogen with deuterium (B1214612) at specific molecular positions can induce a kinetic isotope effect (KIE), potentially altering the rate of metabolism. This alteration can have significant implications for a drug's pharmacokinetic profile, including its half-life and exposure. This document outlines the theoretical basis for such a study, provides detailed experimental protocols for an in vitro comparison, and presents templates for data analysis and visualization.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, this is most commonly observed when a carbon-hydrogen (C-H) bond targeted by metabolic enzymes is replaced with a carbon-deuterium (C-D) bond. The C-D bond has a lower vibrational frequency and a higher bond dissociation energy than the C-H bond. Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.

Mecillinam is a β-lactam antibiotic primarily excreted unchanged in the urine; however, a portion of the administered dose undergoes hepatic metabolism. While the specific cytochrome P450 (CYP450) isozymes responsible for its metabolism are not extensively documented, it is plausible that oxidative metabolism contributes to its clearance. The commercial availability of this compound, a deuterated version of Mecillinam, allows for the direct investigation of the kinetic isotope effect on its metabolic stability.[1] Such studies are valuable for understanding the metabolic pathways of the drug and for exploring the potential of deuteration to improve its pharmacokinetic properties.

Comparison of Metabolic Stability: Mecillinam vs. This compound

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
MecillinamData to be determinedData to be determined
This compoundData to be determinedData to be determined
Positive Control
VerapamilReference ValueReference Value
Table 2: Metabolite Formation in Human Liver Microsomes
CompoundPutative Metabolite(s)Peak Area (arbitrary units) at 60 min
MecillinamHydroxylated MecillinamData to be determined
This compoundHydroxylated Mecillinam-d11Data to be determined

Experimental Protocols

The following protocols describe the necessary steps to perform a comparative in vitro metabolic stability study of Mecillinam and this compound using human liver microsomes.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the metabolic half-life and intrinsic clearance of Mecillinam and this compound in human liver microsomes.

Materials:

  • Mecillinam and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard, e.g., Mecillinam-d3 if available and not the test article, or another suitable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of Mecillinam and this compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the reaction mixture.

  • Incubate the plate at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[2]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Metabolite Identification

Objective: To identify and semi-quantitatively compare the metabolites of Mecillinam and this compound formed in human liver microsomes.

Procedure:

  • Follow the incubation procedure as described in the metabolic stability assay, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

  • Analyze the samples using a high-resolution LC-MS/MS system capable of accurate mass measurement.

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., hydroxylation, oxidation).

  • Compare the metabolite profiles of Mecillinam and this compound, paying close attention to the mass shifts corresponding to deuterium retention or loss in the metabolites.

Visualizations

The following diagrams illustrate the experimental workflow and the theoretical metabolic pathway of Mecillinam.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solutions (Mecillinam & this compound) Incubate Incubate at 37°C Stock->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability MetID Metabolite Identification LCMS->MetID

Caption: Experimental workflow for the comparative in vitro metabolism study.

Metabolic_Pathway Mecillinam Mecillinam Metabolite Oxidized Metabolite (e.g., Hydroxylated Mecillinam) Mecillinam->Metabolite Minor Pathway (CYP450 Mediated) Excretion Renal Excretion (Unchanged) Mecillinam->Excretion Major Pathway Metabolite->Excretion Excretion

References

Validation of Mecillinam-d12 as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mecillinam-d12, a deuterium-labeled certified reference material (CRM), with its non-labeled counterpart, Mecillinam (B1665348) CRM. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reference material for their analytical needs. This guide includes a detailed data comparison, an exemplary experimental protocol, and a workflow diagram to illustrate the validation process.

Introduction to Mecillinam and its Certified Reference Materials

Mecillinam is a beta-lactam antibiotic with a narrow spectrum of activity, primarily used against Gram-negative bacteria.[1] In pharmaceutical analysis and research, the use of highly characterized reference materials is crucial for ensuring the accuracy and reliability of analytical data. Certified Reference Materials (CRMs) provide a benchmark for quality control, method validation, and calibration.[2][3]

This compound is a stable, deuterium-labeled isotopologue of Mecillinam.[4] It serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The key advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.

Non-labeled Mecillinam CRMs, such as those provided by pharmacopoeias (e.g., European Pharmacopoeia), are primarily used for identification, purity assessment, and potency assays of Mecillinam in pharmaceutical products.[5][6][7]

Data Presentation: Comparison of this compound and Mecillinam CRMs

The following table summarizes the key characteristics and applications of this compound CRM and a standard, non-labeled Mecillinam CRM.

FeatureThis compound Certified Reference MaterialMecillinam Certified Reference Material (Non-labeled)
Primary Application Internal standard for quantitative analysis (e.g., LC-MS/MS)[4][5]Identification, purity tests, and assays[6][7]
Key Advantage Corrects for matrix effects and variability in sample preparation and analysis[5]Serves as a primary reference for the identity and strength of the active pharmaceutical ingredient (API)
Typical Analytical Technique Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[4]High-Performance Liquid Chromatography (HPLC) with UV detection, Titration, Spectroscopy
Isotopic Labeling Deuterium labeled[4]Not applicable
Molecular Formula C₁₅H₁₁D₁₂N₃O₃S (example)C₁₅H₂₃N₃O₃S
Molecular Weight Higher than non-labeled Mecillinam due to deuterium325.43 g/mol
Certification Certified for isotopic purity and chemical purityCertified for chemical purity and potency

Experimental Protocol: Quantification of Mecillinam in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Mecillinam in a biological matrix, highlighting the use of this compound.

1. Objective: To determine the concentration of Mecillinam in human plasma samples using a validated LC-MS/MS method.

2. Materials and Reagents:

  • Mecillinam certified reference material

  • This compound certified reference material (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

4. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mecillinam and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Mecillinam by serial dilution of the stock solution with a methanol/water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Mecillinam: e.g., m/z 326.1 → 167.1[8]

    • This compound: To be determined based on the specific labeling pattern (e.g., m/z 338.1 → 179.1 for d12).

    • Internal Standard (example using Cephalexin): m/z 348.1 → 158.1[8]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Mecillinam to this compound against the concentration of the Mecillinam standards.

  • Determine the concentration of Mecillinam in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Workflow for the Validation of this compound as a CRM

The following diagram illustrates the logical workflow for the validation and use of this compound as a certified reference material for quantitative analysis.

Validation_Workflow cluster_prep Preparation & Characterization cluster_cert Certification cluster_app Application in Quantitative Analysis synthesis Synthesis of This compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical & Isotopic Purity Assessment (HPLC, GC-MS) identity->purity stability Stability Assessment purity->stability homogeneity Homogeneity Testing stability->homogeneity cert_value Certified Value Assignment homogeneity->cert_value uncertainty Uncertainty Estimation cert_value->uncertainty certificate Issuance of Certificate of Analysis uncertainty->certificate method_dev LC-MS/MS Method Development certificate->method_dev method_val Method Validation (Linearity, Accuracy, Precision) method_dev->method_val sample_analysis Routine Sample Analysis method_val->sample_analysis data_review Data Review & Reporting sample_analysis->data_review

Caption: Workflow for the validation and application of this compound CRM.

References

Safety Operating Guide

Safe Disposal of Mecillinam-d12: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Mecillinam-d12, a deuterated analog of a penicillin-class antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks, including the potential for promoting antibiotic resistance and environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure.

  • Gloves: Use chemical-resistant gloves to avoid skin contact.

  • Eye Protection: Wear safety glasses or goggles to protect from dust or splashes.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: If handling the powder form, a dust mask or respirator is recommended to prevent inhalation.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Disposal Workflow: From Waste Generation to Final Disposal

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at every stage. The process begins with the characterization of the waste and culminates in its final disposal by a certified hazardous waste management contractor.

cluster_0 Waste Generation & Segregation cluster_1 On-Site Chemical Inactivation cluster_2 Final Disposal Waste Characterization Waste Characterization Segregate Waste Segregate Waste Waste Characterization->Segregate Waste Solid vs. Liquid Chemical Inactivation Chemical Inactivation Segregate Waste->Chemical Inactivation Aqueous Waste Neutralization Neutralization Chemical Inactivation->Neutralization Post-Reaction Containerize & Label Containerize & Label Neutralization->Containerize & Label Safe for Storage Licensed Disposal Licensed Disposal Containerize & Label->Licensed Disposal Regulatory Compliance

Figure 1. Workflow for the safe disposal of this compound waste in a laboratory setting.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound involves chemical inactivation through alkaline hydrolysis to break the biologically active beta-lactam ring, followed by disposal as hazardous chemical waste.

1. Waste Segregation and Storage

Properly segregate this compound waste at the point of generation:

  • Solid Waste: This includes unused or expired powder, as well as contaminated materials such as weigh boats, pipette tips, and gloves. Collect solid waste in a designated, clearly labeled, and sealed container for hazardous chemical waste.

  • Aqueous Solutions: Stock solutions and other aqueous waste containing this compound are considered hazardous chemical waste and should be collected in a separate, labeled container.[1] Do not dispose of these solutions down the drain. [2]

2. Chemical Inactivation via Alkaline Hydrolysis

To mitigate the risk of promoting antibiotic resistance, chemical inactivation of the beta-lactam ring is a critical step before final disposal. Alkaline hydrolysis is an effective method for this purpose.

Experimental Protocol: Inactivation of Aqueous this compound Solutions

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Inactivation Procedure:

    • For every one volume of this compound solution (e.g., 100 mL), add two volumes of 1 M NaOH solution (e.g., 200 mL).

    • Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the beta-lactam ring. Studies on mecillinam (B1665348) show that its degradation pattern becomes more complex with increasing pH.[2]

  • Waste Neutralization and Collection:

    • Before final disposal, neutralize the alkaline solution.

    • Slowly add an acid (e.g., 1 M hydrochloric acid) while monitoring the pH with a calibrated pH meter until it is within the neutral range (pH 6.0-8.0).

    • Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste. This container must comply with your institution's and local regulations.

Quantitative Parameters for Alkaline Hydrolysis

ParameterValue/Instruction
Reagent 1 M Sodium Hydroxide (NaOH)
Ratio (Waste:Reagent) 1:2 (by volume)
Reaction Time Minimum 24 hours
Temperature Room Temperature
Neutralizing Agent 1 M Hydrochloric Acid (HCl) or equivalent
Final pH 6.0 - 8.0

3. Final Disposal

The final and most critical step is the disposal of the contained waste through a licensed and approved hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with local, regional, and national regulations.

  • Arrange for the pickup of both solid and neutralized aqueous waste containers by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.

  • Ensure all containers are properly labeled with their contents for safe transport and disposal.

Important Considerations:

  • Consult Institutional Guidelines: It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may vary.[1]

  • On-Site Inactivation Validation: Any on-site treatment method must be thoroughly validated and approved by the institution's EHS department.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling Mecillinam-d12

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Mecillinam-d12. Adherence to these procedures is paramount for ensuring personal safety and proper disposal. This compound is a deuterium-labeled form of Mecillinam, a β-lactam antibiotic.[1][2] Until a specific Safety Data Sheet (SDS) for this compound is available, it should be handled with the same precautions as Mecillinam.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment (PPE)
Receiving and Unpacking • Nitrile gloves• Lab coat• Safety glasses with side shields
Weighing and Aliquoting (Solid Form) • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not handled in a chemical fume hood)[4][5]
Preparing Stock Solutions • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood
Handling Solutions • Nitrile gloves• Lab coat• Safety glasses with side shields
Spill Cleanup • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator
Waste Disposal • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields

Operational Plan: Step-by-Step Handling Procedures

1. Designated Work Area:

  • All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

2. Assembling Materials:

  • Before commencing, gather all necessary equipment, including spatulas, weigh boats, tubes, and your chosen solvent. Mecillinam is soluble in chloroform (B151607) at approximately 30 mg/ml.

3. Donning PPE:

  • Put on the appropriate PPE as detailed in the table above for handling powdered chemicals.

4. Weighing the Compound:

  • Carefully weigh the desired amount of this compound.

5. Solution Preparation (Example):

  • In a chemical fume hood, accurately weigh the desired amount of this compound.

  • Carefully transfer the powder to a volumetric flask.

  • Add a portion of the appropriate solvent (e.g., chloroform) to the flask.

  • Gently swirl or vortex the flask until the compound is fully dissolved.

  • Add the remaining solvent to reach the desired final volume.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

6. Post-Handling:

  • Reusable equipment should be meticulously cleaned. This may involve soaking in a decontaminating solution before standard washing procedures.

  • Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

The proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic resistance.

1. Waste Segregation:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and other disposable items. It should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: This includes stock solutions, unused media containing the agent, and contaminated buffers. This waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour antibiotic waste down the drain.

  • Sharps Waste: Contaminated needles, syringes, and broken glass must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

2. Disposal Method:

  • All waste containing this compound should be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for hazardous waste disposal.

  • The preferred method for antibiotic waste is typically incineration by a licensed waste disposal contractor.

Experimental Workflow and Safety

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Solids Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Liquids Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Sharps Dispose via Contractor Dispose via Contractor Solid Waste->Dispose via Contractor Liquid Waste->Dispose via Contractor Sharps Waste->Dispose via Contractor Start Start Start->Don PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。